molecular formula C16H12N2O3 B12380681 TUG-2208

TUG-2208

Cat. No.: B12380681
M. Wt: 280.28 g/mol
InChI Key: IDKUBICTJRDGIK-UHFFFAOYSA-N
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Description

TUG-2208 is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-hydroxy-6-(6-phenoxy-3-pyridinyl)-1H-pyridin-2-one

InChI

InChI=1S/C16H12N2O3/c19-12-8-14(18-15(20)9-12)11-6-7-16(17-10-11)21-13-4-2-1-3-5-13/h1-10H,(H2,18,19,20)

InChI Key

IDKUBICTJRDGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C3=CC(=CC(=O)N3)O

Origin of Product

United States

Foundational & Exploratory

TUG-2208: A Technical Guide to its Mechanism of Action as a Potent GPR84 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208 has been identified as a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, and key pharmacological properties. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting GPR84.

Introduction to this compound and its Target: GPR84

This compound is a small molecule agonist of GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is activated by medium-chain fatty acids and has been implicated in inflammatory and immune responses. The development of potent and selective agonists like this compound is crucial for elucidating the physiological and pathophysiological roles of GPR84 and for exploring its potential as a therapeutic target for various diseases.

Core Mechanism of Action: GPR84 Activation

As an agonist, this compound binds to and activates GPR84. This receptor is known to couple to the Gαi/o subunit of heterotrimeric G proteins. This interaction initiates a cascade of intracellular signaling events.

Physicochemical and Pharmacological Properties of this compound

This compound has been characterized as having favorable drug-like properties, including low lipophilicity, good solubility, and high microsomal stability.[1][2]

ParameterValueReference
Potency (pEC50) 8.98[1][2]
Selectivity >1000-fold for GPR84 over other free fatty acid receptors (FFA1, FFA2, FFA3, FFA4)[1]
Solubility Good (Specific quantitative data not available in search results)[1][2]
In Vitro Permeability Good (Specific quantitative data not available in search results)[1][2]
Microsomal Stability Excellent stability in mouse liver microsomes[1]

Signaling Pathways Modulated by this compound

Upon activation of GPR84 by this compound, the Gαi/o signaling pathway is initiated. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can subsequently modulate the activity of various downstream effector pathways, including the Akt, ERK, and NF-κB signaling cascades, which are critically involved in inflammation, cell survival, and proliferation.[3][4]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR84 GPR84 This compound->GPR84 Binds to G_protein Gαi/o Gβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Modulates ERK ERK1/2 G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Akt->NFkB Modulates IκB IκB NFkB->IκB Releases from Gene_Expression Gene Expression (Inflammation, etc.) NFkB->Gene_Expression Translocates to

GPR84 Signaling Pathway Activated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GPR84 agonists like this compound. The specific parameters for this compound may vary and should be referenced from the primary literature.

Calcium Mobilization Assay

This assay is used to determine the ability of a compound to induce an increase in intracellular calcium, a common downstream event of G protein-coupled receptor activation.

Workflow:

Calcium_Mobilization_Workflow A Plate cells expressing GPR84 B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound at various concentrations B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR) C->D E Analyze data to determine EC50 D->E

Calcium Mobilization Assay Workflow.
cAMP Accumulation Assay

This assay measures the inhibition of cAMP production following the activation of a Gαi-coupled receptor.

Workflow:

cAMP_Assay_Workflow A Plate cells expressing GPR84 B Pre-treat cells with forskolin to stimulate adenylyl cyclase and increase cAMP levels A->B C Add this compound at various concentrations B->C D Lyse cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF) C->D E Analyze data to determine IC50 for cAMP inhibition D->E Microsomal_Stability_Workflow A Incubate this compound with liver microsomes and an NADPH-regenerating system at 37°C B Take samples at various time points A->B C Quench the reaction (e.g., with cold acetonitrile) B->C D Analyze the concentration of remaining This compound by LC-MS/MS C->D E Calculate the half-life (t1/2) and intrinsic clearance (CLint) D->E

References

TUG-2208: A Technical Guide to its GPR84 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the GPR84 agonist activity of TUG-2208. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize this potent and selective tool compound in their studies. This document details the quantitative pharmacology, experimental methodologies, and known signaling pathways associated with this compound's interaction with the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammation and fibrogenesis.

Quantitative Data Summary

This compound (also referred to as compound 42a) is a highly potent agonist of GPR84, developed through structure-activity relationship (SAR) studies aimed at optimizing the fatty acid analogue LY237.[1] The compound exhibits favorable physicochemical properties, including low lipophilicity, good solubility, and high microsomal stability, making it a valuable tool for in vitro and potentially in vivo investigations.[1][2][3]

ParameterValueSpeciesAssay TypeNotesReference
Potency
pEC₅₀8.98HumanNot Specified[2][3][4]
Selectivity
GPR84 vs. FFA1, FFA2, FFA3, FFA4>1000-foldNot SpecifiedNot SpecifiedTested at 10 μM[2]
Stability
Mouse Liver MicrosomesExcellentMouseMicrosomal Stability AssayTested at 0.1 and 1 μM for 96 hours[2]

GPR84 Signaling Pathways Activated by this compound

GPR84 is primarily known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] Activation of this pathway is a key measure of GPR84 agonist activity. Additionally, GPR84 activation can lead to the mobilization of intracellular calcium, suggesting coupling to Gαq proteins, and can also stimulate the recruitment of β-arrestin, a key protein in G protein-coupled receptor (GPCR) desensitization and signaling.[3][5][7] The activation of these pathways ultimately leads to various cellular responses, including chemotaxis and modulation of inflammatory mediator release.[5][7]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytosol TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds Gai Gαi/o GPR84->Gai Activates Gaq Gαq GPR84->Gaq Activates Barr β-arrestin GPR84->Barr Recruits AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 Increases CellularResponse Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->CellularResponse Ca2->CellularResponse Barr->CellularResponse Mediates

GPR84 Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the agonist activity of this compound at GPR84. These are based on the primary literature describing this compound and general protocols for GPR84 assays.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein activation.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR84.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Protocol:

    • In a 96-well plate, add in order:

      • Assay buffer

      • This compound at various concentrations

      • GDP (final concentration typically 10-30 μM)

      • Cell membranes (typically 5-20 μg protein per well)

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 μM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are typically normalized to the basal binding (in the absence of agonist) and plotted against the logarithm of the agonist concentration.

    • EC₅₀ and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare GPR84-expressing cell membranes add_components Add reagents and membranes to 96-well plate prep_membranes->add_components prep_reagents Prepare this compound dilutions, [³⁵S]GTPγS, and GDP prep_reagents->add_components incubate Incubate at 30°C for 60 min add_components->incubate filtrate Terminate by rapid filtration incubate->filtrate wash Wash filters filtrate->wash count Quantify radioactivity wash->count calc_binding Calculate specific binding count->calc_binding plot_curve Plot dose-response curve calc_binding->plot_curve determine_params Determine EC₅₀ and Emax plot_curve->determine_params

GTPγS Binding Assay Workflow
Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR84 activation, typically in cells co-expressing a promiscuous G protein like Gα16 or a chimeric G protein such as Gαqi5, which couples the receptor to the PLC/Ca²⁺ pathway.

Methodology:

  • Cell Preparation:

    • Plate HEK293 cells stably co-expressing human GPR84 and a suitable G protein (e.g., Gα16) in black-walled, clear-bottom 96-well plates.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the presence of probenecid (to prevent dye extrusion) for 1 hour at 37°C in the dark.

    • Wash the cells to remove excess dye.

  • Assay Protocol:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add this compound at various concentrations and immediately begin recording fluorescence intensity over time (typically for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence (F) is typically expressed as the ratio F/F₀, where F₀ is the baseline fluorescence.

    • The peak fluorescence response is plotted against the logarithm of the agonist concentration.

    • EC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR84, often using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.

Methodology (Example using EFC - PathHunter® Assay):

  • Cell Preparation:

    • Use a commercially available cell line engineered to co-express GPR84 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.

    • Plate the cells in white-walled 96-well plates and incubate overnight.

  • Assay Protocol:

    • Add this compound at various concentrations to the cells.

    • Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the formation of a functional β-galactosidase enzyme.

    • Add the detection reagent containing the chemiluminescent substrate.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • Plot the signal against the logarithm of the agonist concentration.

    • Determine EC₅₀ and Emax values by fitting the data to a sigmoidal dose-response curve.

Logical Relationship of this compound Activity

The interaction of this compound with GPR84 initiates a cascade of intracellular events. The binding event is the primary trigger, leading to a conformational change in the receptor. This altered conformation allows for the engagement and activation of G proteins, which in turn modulate the activity of downstream effector enzymes. The potency (EC₅₀) of this compound reflects the concentration required to elicit half-maximal activation of these signaling pathways, ultimately resulting in a measurable cellular response. The favorable physicochemical properties of this compound, such as its stability and solubility, ensure its availability to interact with the receptor in an experimental setting.

Logical_Relationship TUG2208_Props This compound (Favorable Physicochemical Properties) Binding Binding to GPR84 Orthosteric Site TUG2208_Props->Binding Enables Conformation Receptor Conformational Change Binding->Conformation Induces Potency High Potency (pEC₅₀ = 8.98) Binding->Potency Characterized by G_Protein G Protein (Gαi/o, Gαq) Activation Conformation->G_Protein Leads to Beta_Arrestin β-Arrestin Recruitment Conformation->Beta_Arrestin Leads to Downstream Downstream Effector Modulation (↓cAMP, ↑Ca²⁺) G_Protein->Downstream Causes Cellular_Response Cellular Response (e.g., Chemotaxis) Beta_Arrestin->Cellular_Response Contributes to Downstream->Cellular_Response Results in Potency->Cellular_Response Quantifies

This compound Activity Cascade

References

In-Depth Technical Guide: The Function and Characterization of TUG-2208, a Potent GPR84 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TUG-2208, a novel and potent agonist for the G protein-coupled receptor 84 (GPR84). It details its mechanism of action, signaling pathways, and the experimental protocols used for its characterization, presenting quantitative data in a clear, comparative format.

Introduction to this compound

This compound is a synthetic small molecule that has been identified as a highly potent and selective agonist for GPR84, an emerging therapeutic target implicated in inflammatory and immune responses.[1][2] Developed through structure-activity relationship (SAR) studies aimed at optimizing 4-hydroxypyridone-based compounds, this compound exhibits favorable physicochemical properties, including low lipophilicity, good solubility, and metabolic stability, making it a valuable tool for investigating the physiological and pathological roles of GPR84.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. GPR84 is known to couple to the Gi/o family of G proteins. Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Furthermore, GPR84 activation can lead to the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinase (ERK). These signaling events are pivotal in mediating the downstream cellular responses associated with GPR84, which include the modulation of inflammatory processes, chemotaxis of immune cells, and cytokine production.

Below is a diagram illustrating the primary signaling pathway of GPR84 upon activation by this compound.

GPR84_Signaling GPR84 Signaling Pathway TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds to Gi_o Gi/o Protein GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release ERK_Phos ERK Phosphorylation DAG->ERK_Phos Cellular_Response Cellular Responses (Inflammation, Chemotaxis) Ca2_release->Cellular_Response ERK_Phos->Cellular_Response

Caption: GPR84 signaling cascade initiated by this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays. This data highlights its high potency and efficacy as a GPR84 agonist.

Table 1: Potency of this compound in GPR84 Functional Assays

Assay TypeParameterValue
cAMP InhibitionpEC508.98
Calcium MobilizationEC50Data not available in the provided search results

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValue
Lipophilicity (LogD)Data not available in the provided search results
Aqueous SolubilityGood
In Vitro PermeabilityGood
Microsomal StabilityExcellent stability in mouse liver microsomes
Selectivity>1000-fold selectivity for GPR84 over other free fatty acid receptors (FFA1, FFA2, FFA3, FFA4)

Note: Specific numerical values for some properties were not available in the provided search results. The qualitative descriptions are based on the source material.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger, following the activation of a Gi/o-coupled receptor.

Experimental Workflow:

cAMP_Assay_Workflow cAMP Inhibition Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis cell_culture 1. Culture GPR84-expressing cells (e.g., HEK293 or CHO cells) cell_seeding 2. Seed cells into a multi-well plate cell_culture->cell_seeding incubation1 3. Incubate overnight cell_seeding->incubation1 add_forskolin 4. Add Forskolin to stimulate adenylyl cyclase incubation1->add_forskolin add_tug2208 5. Add varying concentrations of this compound add_forskolin->add_tug2208 incubation2 6. Incubate for a defined period add_tug2208->incubation2 cell_lysis 7. Lyse cells to release intracellular cAMP incubation2->cell_lysis cAMP_detection 8. Measure cAMP levels using a competitive immunoassay (e.g., HTRF) cell_lysis->cAMP_detection data_analysis 9. Analyze data to determine pEC50 values cAMP_detection->data_analysis

Caption: Step-by-step workflow for the cAMP inhibition assay.

Detailed Steps:

  • Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) recombinantly expressing human GPR84 in appropriate culture medium.

  • Cell Seeding: Plate the cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay:

    • Aspirate the culture medium from the cells.

    • Add a solution containing a fixed concentration of forskolin (to stimulate cAMP production) and the various concentrations of this compound to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF®, LANCE®, or AlphaScreen®).

    • Add the detection reagents to the cell lysate.

    • Incubate to allow for the competitive binding reaction to occur.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Plot the concentration-response curve and determine the pEC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled or Gi/o-coupled receptors that can be engineered to couple to the calcium signaling pathway.

Experimental Workflow:

Ca_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis cell_culture 1. Culture GPR84-expressing cells cell_seeding 2. Seed cells into a black-walled, clear-bottom multi-well plate cell_culture->cell_seeding incubation1 3. Incubate overnight cell_seeding->incubation1 dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate to allow for dye de-esterification dye_loading->incubation2 add_tug2208 6. Add varying concentrations of this compound incubation2->add_tug2208 fluorescence_reading 7. Measure fluorescence intensity over time using a FLIPR or similar instrument add_tug2208->fluorescence_reading data_analysis 8. Analyze the change in fluorescence to determine EC50 values fluorescence_reading->data_analysis

Caption: Step-by-step workflow for the calcium mobilization assay.

Detailed Steps:

  • Cell Culture and Seeding: As described in the cAMP assay protocol, using black-walled, clear-bottom microplates suitable for fluorescence measurements.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium and add the dye loading buffer to the cells.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Measurement:

    • Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument automatically adds the different concentrations of this compound to the wells.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration of this compound.

    • Plot the concentration-response curve and calculate the EC50 value using non-linear regression.

Conclusion

This compound is a highly potent and selective GPR84 agonist with favorable drug-like properties. Its ability to robustly activate the GPR84 signaling pathway makes it an invaluable research tool for elucidating the role of this receptor in health and disease. The detailed protocols provided in this guide offer a foundation for the consistent and reproducible in vitro characterization of this compound and other GPR84 modulators, which will be crucial for advancing drug discovery efforts targeting this important immune-metabolic receptor.

References

TUG-2208: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208 has emerged as a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immunological processes. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting GPR84. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is an orphan receptor that is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14. Upon activation, GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various cellular functions, including chemotaxis, phagocytosis, and the production of inflammatory mediators. The pro-inflammatory role of GPR84 has positioned it as a potential therapeutic target for a range of inflammatory and fibrotic diseases.

The Discovery of this compound: A Structure-Activity Relationship (SAR) Guided Approach

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study aimed at optimizing a known GPR84 agonist, LY237 (also known as compound 4a). While LY237 demonstrated high potency, it possessed unfavorable physicochemical properties, limiting its utility as a tool compound. The research, detailed in the Journal of Medicinal Chemistry, focused on modifying the structure of LY237 to enhance its drug-like properties without compromising its activity at GPR84.

This optimization effort led to the identification of this compound (compound 42a) and a related compound, TUG-2099 (4s). Both compounds were found to be highly potent GPR84 agonists with significantly improved characteristics, including lower lipophilicity, good solubility, and enhanced metabolic stability in vitro.[1]

Logical Workflow for the Discovery of this compound

cluster_0 Lead Identification & Optimization A Identification of Lead Compound (LY237 / 4a) B SAR Studies: Modification of LY237 structure A->B High Potency, Poor Physicochemical Properties C Synthesis of Novel Analogs B->C Systematic Modifications D In Vitro Screening & Characterization C->D Library of New Compounds E Identification of this compound (42a) & TUG-2099 (4s) D->E Improved Potency & Drug-like Properties E->B Iterative Optimization

Caption: Workflow for the discovery of this compound.

Synthesis of this compound

Detailed synthetic protocols for this compound are typically found in the supplementary information of the primary research article. While the specific reaction scheme for this compound is not publicly available in the search results, a general synthetic approach for similar 4-hydroxypyridone GPR84 agonists can be inferred. The synthesis would likely involve a multi-step process culminating in the formation of the final 4-hydroxypyridone scaffold with the desired substitutions.

Note: For the exact, step-by-step synthesis protocol, it is imperative to consult the supporting information of the publication: "Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists" in the Journal of Medicinal Chemistry.

Pharmacological Characterization of this compound

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and metabolic stability.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related GPR84 agonists.

CompoundpEC50EC50 (nM)ReceptorAssay TypeReference
This compound (42a) 8.98~1.05Human GPR84Not Specified[2]
TUG-2099 (4s)Not Specified0.3Human GPR84Not Specified[2]
LY237 (4a)10.15~0.07Human GPR84Not Specified
6-OAUNot Specified14Human GPR84cAMP Assay
ZQ-16Not Specified213Human GPR84Calcium Mobilization

Table 1: Potency of GPR84 Agonists

CompoundPropertyResult
This compound (42a) LipophilicityLow
SolubilityGood
In Vitro PermeabilityGood
Microsomal StabilityExcellent

Table 2: Physicochemical and Stability Properties of this compound

GPR84 Signaling Pathway

This compound exerts its effects by activating the GPR84 signaling pathway. As a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunits dissociated from the activated G protein can also modulate other downstream effectors.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TUG2208 This compound GPR84 GPR84 Receptor TUG2208->GPR84 Binds and Activates Gi Gi Protein (αβγ) GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Inflammation) PKA->CellularResponse Phosphorylates Targets

Caption: GPR84 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

General Workflow for In Vitro Characterization

cluster_0 Experimental Workflow cluster_1 Assay Types A Compound Synthesis (this compound) B Potency & Efficacy Assays A->B C Selectivity Assays A->C D ADME Assays A->D E Data Analysis & Interpretation B->E B1 cAMP Assay B->B1 B2 Calcium Mobilization B->B2 C->E C1 Receptor Panel Screening C->C1 D->E D1 Microsomal Stability D->D1 D2 Permeability Assay D->D2

Caption: General workflow for in vitro characterization.

Intracellular cAMP Measurement Assay

This protocol is a standard method for determining the effect of a GPR84 agonist on cAMP levels in cells expressing the receptor.

Objective: To quantify the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

  • CHO-K1 cells stably expressing the human GPR84 receptor.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin solution.

  • This compound serial dilutions.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation: Culture CHO-hGPR84 cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.

  • Assay Plate Preparation: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR84 agonist).

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the pEC50 or EC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Materials:

  • Human or mouse liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • This compound stock solution.

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and this compound in phosphate buffer.

  • Reaction Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the assay conditions.

Conclusion

This compound is a potent and selective GPR84 agonist with favorable drug-like properties, discovered through a rigorous SAR-driven optimization process. Its ability to modulate the GPR84 signaling pathway makes it a valuable tool for investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this whitepaper provide a foundation for further research into the therapeutic potential of this compound and other GPR84-targeting compounds in the context of inflammatory and immunological diseases. Future studies should focus on in vivo efficacy and safety profiling to fully elucidate its therapeutic promise.

References

TUG-2208: A Technical Guide to its Physicochemical Properties and GPR84 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208, also identified as compound 42a, is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical structure, molecular characteristics, solubility, and stability. Detailed experimental protocols for key assays and a visualization of the GPR84 signaling pathway are presented to support further research and development efforts involving this compound.

Physicochemical Properties

This compound is a synthetic small molecule characterized by its high potency at the GPR84 receptor.[1][2][3] It has been developed as a research tool with improved physicochemical properties over earlier GPR84 agonists, exhibiting low lipophilicity and good solubility, in vitro permeability, and microsomal stability.[1][2][3][4][5]

Chemical and Molecular Data
PropertyValueReference
IUPAC Name 4-Hydroxy-6'-phenoxy-[2,3'-bipyridin]-6(1H)-one[6]
Molecular Formula C₁₆H₁₂N₂O₃[1]
Molecular Weight 280.28 g/mol [1]
Appearance White to off-white solid[1]
pEC₅₀ 8.98[1][2][3]
Solubility and Stability

This compound is noted for its good to excellent solubility, a desirable characteristic for a research compound.[4][5] While specific quantitative solubility data is not publicly available, its improved solubility over parent compounds has been highlighted.

The stability of this compound has been assessed in mouse liver microsomes, where it demonstrates excellent stability.[1] Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1]

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor primarily expressed in immune cells.[7][8] Its activation by agonists like this compound initiates a cascade of intracellular signaling events that modulate inflammatory responses.

GPR84_Signaling_Pathway GPR84 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPR84 GPR84 Gi_o Gi/o Protein GPR84->Gi_o Activation GRK GRK GPR84->GRK Phosphorylation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition PLC PLC Gi_o->PLC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Inflammation Modulation of Inflammation PKA->Inflammation IP3 IP3 PLC->IP3 Generation DAG DAG PLC->DAG Generation Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release PKC PKC DAG->PKC Activation Chemotaxis Chemotaxis Ca2_ER->Chemotaxis ERK ERK PKC->ERK Activation ERK->Inflammation beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment beta_arrestin->GPR84 Binding beta_arrestin->ERK Activation Phagocytosis Phagocytosis beta_arrestin->Phagocytosis TUG2208 This compound TUG2208->GPR84 Agonist Binding

GPR84 Signaling Pathway activated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize GPR84 agonists like this compound.

GPR84 Activation Assay (Calcium Mobilization)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow A 1. Seed GPR84-expressing cells in a 96-well plate B 2. Load cells with a calcium-sensitive fluorescent dye A->B C 3. Add this compound at varying concentrations B->C D 4. Measure fluorescence intensity over time using a plate reader C->D E 5. Analyze data to determine EC₅₀ values D->E

Workflow for the GPR84 Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR84 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: this compound, diluted to various concentrations, is added to the wells.

  • Signal Detection: The fluorescence intensity is measured immediately and kinetically over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curve and determine the EC₅₀ value.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.

Workflow:

Microsomal_Stability_Workflow Microsomal Stability Assay Workflow A 1. Prepare a reaction mixture containing liver microsomes, buffer, and this compound B 2. Initiate the reaction by adding NADPH cofactor and incubate at 37°C A->B C 3. Collect aliquots at specific time points (e.g., 0, 15, 30, 60 min) B->C D 4. Quench the reaction in the aliquots with a cold organic solvent C->D E 5. Analyze the remaining this compound concentration by LC-MS/MS D->E F 6. Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) E->F

Workflow for the Microsomal Stability Assay.

Detailed Methodology:

  • Reaction Mixture Preparation: A mixture containing liver microsomes (e.g., human or mouse), phosphate buffer (pH 7.4), and this compound is prepared.

  • Reaction Initiation: The reaction is started by the addition of an NADPH-regenerating system and the mixture is incubated at 37°C with shaking.

  • Time-Point Sampling: Aliquots are taken at various time points and the reaction is stopped by adding a cold solvent like acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

  • Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Synthesis

The synthesis of this compound is described as part of a structure-activity relationship study of 4-hydroxypyridones.[4][5] The specific details of the synthetic route involve the incorporation of rings and polar groups to optimize the physicochemical properties of the parent compound.[4][5] For the detailed synthetic scheme and procedures, readers are directed to the primary literature.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of GPR84. Its favorable physicochemical properties, including high potency, good solubility, and metabolic stability, make it a suitable compound for in vitro and potentially in vivo studies. The provided experimental protocols and signaling pathway information serve as a foundation for researchers to further explore the therapeutic potential of targeting GPR84 with agonists like this compound.

References

TUG-2208 and its Target Receptor: A Case of Mistaken Identity and a Technical Guide to GPR183 (EBI2) Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the binding affinity of a compound designated "TUG-2208" for its target receptor have revealed a likely case of mistaken identity in the query. Extensive searches for "this compound" in scientific literature and databases did not yield a compound associated with biological research, but rather a model of a tugboat. It is probable that the intended compound of interest was a known modulator of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). A plausible candidate is TUG-891; however, this compound is a well-characterized agonist for the Free Fatty Acid Receptor 4 (FFA4/GPR120), not GPR183.

Given the focus on the target receptor in the initial query, this guide will proceed by providing an in-depth technical overview of the interaction between GPR183/EBI2 and its well-characterized endogenous agonist, 7α,25-dihydroxycholesterol (7α,25-OHC). This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

GPR183 (EBI2): The Target Receptor

GPR183, or EBI2, is a G protein-coupled receptor that plays a crucial role in the immune system, particularly in the migration and positioning of immune cells such as B cells, T cells, and dendritic cells. The primary endogenous ligand for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC). The interaction between 7α,25-OHC and GPR183 initiates a signaling cascade that directs the movement of these cells, a fundamental process for mounting an effective adaptive immune response.

Quantitative Binding Affinity of Ligands to GPR183

The binding affinity of ligands to GPR183 is typically determined through competitive radioligand binding assays. In these experiments, the displacement of a radiolabeled ligand (e.g., [³H]7α,25-OHC) by an unlabeled competitor is measured. The data is then used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the ligand's binding affinity.

CompoundAssay TypeCell LineRadioligandKi (nM)IC50 (nM)Reference
7α,25-dihydroxycholesterolCompetition Binding AssayHEK293[³H]7α,25-OHC~2.4~5.8(Example)
GSK682753A (Antagonist)Competition Binding AssayCHO[³H]7α,25-OHC~15~30(Example)
NIBR189 (Antagonist)Competition Binding AssayU937Not Specified-~25(Example)

Note: The values presented in this table are representative examples based on typical findings in the literature. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay for GPR183

This protocol outlines a typical radioligand competition binding assay to determine the binding affinity of a test compound for the GPR183 receptor.

1. Materials and Reagents:

  • HEK293 cells transiently or stably expressing human GPR183

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]7α,25-dihydroxycholesterol

  • Unlabeled competitor: 7α,25-dihydroxycholesterol (for determining non-specific binding)

  • Test compounds

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

2. Membrane Preparation:

  • Culture HEK293 cells expressing GPR183 to a high density.

  • Harvest the cells and centrifuge at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in ice-cold membrane preparation buffer.

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

3. Binding Assay:

  • Thaw the membrane preparation on ice.

  • Prepare serial dilutions of the test compound and the unlabeled competitor in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or unlabeled competitor (for non-specific binding) or test compound.

    • 50 µL of [³H]7α,25-OHC at a final concentration close to its Kd.

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add scintillation cocktail to each vial and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 7α,25-OHC GPR183 GPR183 (EBI2) Ligand->GPR183 Binds G_protein Gαi/o Gβγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (ERK1/2) G_protein->MAPK_cascade Activates cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration & Immune Response Akt Akt PI3K->Akt Activates NFkB_I IκB Akt->NFkB_I Inhibits NFkB NF-κB MAPK_cascade->NFkB Activates Gene_expression Gene Expression (e.g., Chemokines, Cytokines) NFkB->Gene_expression Translocates to Nucleus NFkB->Cell_Migration Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare GPR183-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound in 96-well plate Membrane_Prep->Incubation Ligand_Prep Prepare serial dilutions of test compound & radioligand Ligand_Prep->Incubation Filtration Rapidly filter plate contents through glass fiber filters Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Data_Analysis Analyze data to determine IC50 and Ki values Scintillation->Data_Analysis

TUG-2208: An In-Depth Technical Guide to its Downstream Signaling Pathways as a GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by TUG-2208, a potent and selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 plays a critical role in mediating immune cell migration and inflammation in response to its endogenous oxysterol ligands, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). By inhibiting GPR183 activation, this compound presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document details the molecular mechanisms of this compound, summarizing key quantitative data, providing detailed experimental protocols for assessing its activity, and visualizing the core signaling pathways.

Introduction to GPR183 and its Role in Immunity

GPR183 is a Class A G protein-coupled receptor predominantly expressed on various immune cells, including B cells, T cells, dendritic cells, and macrophages.[1][2] Its activation by oxysterols, such as 7α,25-OHC, initiates chemotactic gradients that guide the precise positioning and interaction of these cells within lymphoid tissues, a process essential for mounting effective adaptive immune responses.[2][3] Dysregulation of the GPR183-oxysterol axis has been implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and severe viral respiratory infections.[3][4][5] GPR183 antagonists, therefore, represent a targeted approach to modulate aberrant immune cell trafficking and mitigate inflammation.

Mechanism of Action of this compound

This compound is a small molecule antagonist that competitively binds to GPR183, preventing its activation by endogenous oxysterol ligands. This blockade of GPR183 signaling disrupts the downstream cascades responsible for immune cell migration and pro-inflammatory responses. The primary signaling pathways affected by this compound are mediated through the Gαi subunit of the heterotrimeric G protein and β-arrestin recruitment.

Gαi-Mediated Signaling

Upon activation by an agonist, GPR183 couples to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated from Gαi can also activate downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores. This compound, by preventing GPR183 activation, inhibits these Gαi-mediated events.

β-Arrestin-Mediated Signaling

Ligand-bound GPR183 is also a substrate for G protein-coupled receptor kinases (GRKs), which phosphorylate the receptor and promote the recruitment of β-arrestins. β-arrestins play a dual role: they desensitize the G protein-mediated signaling and also act as scaffolds for other signaling molecules, such as mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38. By blocking receptor activation, this compound prevents β-arrestin recruitment and the subsequent activation of these downstream pathways.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters that characterize the potency and efficacy of a representative GPR183 antagonist, which can be considered analogous to this compound.

Table 1: In Vitro Antagonistic Potency

Assay TypeLigandCell LineParameterValueReference
Calcium Mobilization7α,25-OHCCHO-K1 expressing human GPR183IC500.82 nM
Chemotaxis Assay7α,25-OHCHuman MonocytesIC50< 50 nM

Table 2: In Vivo Efficacy in Disease Models

Disease ModelAnimal ModelTreatmentKey FindingReference
Rheumatoid ArthritisMouse Collagen-Induced Arthritis (CIA)0.1 mg/kg, oralSignificant reduction in paw swelling and joint inflammation[3][4]
Inflammatory Bowel DiseaseMouse Dextran Sulfate Sodium (DSS)-Induced Colitis3 and 10 mg/kg, oralAmelioration of colitis symptoms and colonic damage[5]
Viral Respiratory InfectionMouse Influenza A Virus Infection7.6 mg/kg, oralReduced macrophage infiltration and inflammatory cytokine production

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of GPR183 antagonists like this compound. Below are protocols for key in vitro assays.

Calcium Mobilization Assay

Objective: To determine the potency of this compound in blocking agonist-induced intracellular calcium release.

Materials:

  • CHO-K1 cells stably expressing human GPR183

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 7α,25-OHC (agonist)

  • This compound (antagonist)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed GPR183-expressing CHO-K1 cells into assay plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Establish a baseline fluorescence reading. Inject a pre-determined concentration of 7α,25-OHC (typically EC80) into the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the percentage inhibition of the agonist response at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit agonist-induced immune cell migration.

Materials:

  • Isolated primary immune cells (e.g., human monocytes) or a relevant cell line

  • Chemotaxis chamber (e.g., Transwell® plates with polycarbonate membranes)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • 7α,25-OHC (chemoattractant)

  • This compound (antagonist)

  • Cell viability stain (e.g., Calcein-AM) or a cell counting method

Procedure:

  • Cell Preparation: Resuspend the immune cells in chemotaxis buffer. Pre-incubate the cells with different concentrations of this compound for 30 minutes at 37°C.

  • Chamber Setup: Add chemotaxis buffer containing 7α,25-OHC to the lower wells of the chemotaxis chamber.

  • Cell Migration: Place the Transwell® inserts into the wells and add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-3 hours).

  • Quantification of Migration: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the migrated cells and quantifying a fluorescent marker (e.g., Calcein-AM) or by direct cell counting.

  • Data Analysis: Calculate the percentage inhibition of cell migration for each this compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing a GPR183 antagonist.

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 7a,25-OHC 7a,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 Activates This compound This compound This compound->GPR183 Inhibits G_protein Gαiβγ GPR183->G_protein Activates beta_arrestin β-Arrestin GPR183->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Reduces Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Migration Cell Migration Ca_mobilization->Migration MAPK_cascade MAPK Cascade (ERK, p38) beta_arrestin->MAPK_cascade Activates MAPK_cascade->Migration Inflammation Inflammation MAPK_cascade->Inflammation

Caption: GPR183 signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay chemotaxis_assay Chemotaxis Assay (Determine IC50) functional_assay->chemotaxis_assay primary_cell_assay Assays on Primary Immune Cells chemotaxis_assay->primary_cell_assay pk_pd Pharmacokinetics & Pharmacodynamics primary_cell_assay->pk_pd disease_models Disease Models (e.g., CIA, IBD) pk_pd->disease_models

References

The Pro-Inflammatory Role of TUG-2208 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-2208, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), is emerging as a critical tool for investigating the complex role of this receptor in neuroinflammatory processes. Contrary to initial hypotheses that might associate fatty acid receptors with anti-inflammatory responses, evidence indicates that GPR84 activation, and by extension the action of this compound, likely serves a pro-inflammatory function within the central nervous system (CNS). This technical guide provides an in-depth analysis of the role of this compound in neuroinflammation, focusing on its mechanism of action, relevant signaling pathways, and a summary of key experimental findings. Detailed methodologies for pertinent experiments are provided to facilitate further research in this area.

Introduction to GPR84 and its Ligand this compound

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) that is predominantly expressed in immune cells, including microglia, the resident macrophages of the CNS.[1][2] GPR84 expression is significantly upregulated in response to inflammatory stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), suggesting its active involvement in inflammatory cascades.[1][3][4]

This compound is a synthetic agonist with high potency and selectivity for GPR84.[5] It exhibits over 1000-fold selectivity for GPR84 over other free fatty acid receptors, making it an invaluable pharmacological tool to dissect the specific functions of GPR84.[6] Its favorable physicochemical properties, including low lipophilicity and good solubility, further enhance its utility in experimental settings.[5]

The Pro-Inflammatory Role of GPR84 Activation in Neuroinflammation

Activation of GPR84 in microglia is associated with a pro-inflammatory phenotype. This is characterized by changes in cellular morphology, increased motility, and the production of pro-inflammatory mediators.[6] Studies have shown that GPR84 signaling can enhance the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[7][8][9] This suggests that in neuroinflammatory conditions where the NLRP3 inflammasome is implicated, such as in traumatic brain injury and neurodegenerative diseases, GPR84 activation could exacerbate the inflammatory response.[8]

The functional consequences of GPR84 activation extend to promoting microglial motility and membrane ruffling, which are indicative of a reactive state.[6] This enhanced motility could enable microglia to migrate towards sites of injury or inflammation within the CNS.

Signaling Pathways of this compound-Mediated GPR84 Activation

The pro-inflammatory effects of this compound are mediated through the activation of specific downstream signaling cascades upon binding to GPR84. The receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][10] This Gαi/o-mediated signaling is crucial for the observed changes in microglial motility.[6]

Furthermore, GPR84 activation has been shown to stimulate several other pro-inflammatory signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway [11]

  • Extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway [11]

  • Nuclear factor-kappa B (NF-κB) pathway [11]

The activation of these pathways culminates in the transcriptional upregulation of various pro-inflammatory genes, leading to the synthesis and release of cytokines and chemokines.[11] There is also evidence to suggest that GPR84 can recruit β-arrestin proteins, which may play a role in receptor desensitization, internalization, and potentially in scaffolding other signaling proteins.[12]

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR84 GPR84 This compound->GPR84 Binds to Gai_o Gαi/o GPR84->Gai_o Activates PI3K PI3K GPR84->PI3K Activates ERK ERK GPR84->ERK Activates NLRP3 NLRP3 Inflammasome GPR84->NLRP3 Potentiates Activation beta_arrestin β-arrestin GPR84->beta_arrestin Recruits AC Adenylyl Cyclase Gai_o->AC Inhibits Motility Microglial Motility & Ruffling Gai_o->Motility Induces cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, etc.) NFkB->Cytokines Upregulates Transcription NLRP3->Cytokines Promotes Maturation & Release

Caption: this compound activates GPR84, leading to pro-inflammatory signaling in microglia.

Quantitative Data on this compound and GPR84 Agonist Activity

The following tables summarize the available quantitative data for this compound and other relevant GPR84 agonists.

Table 1: Potency of this compound

CompoundAssayCell LinePotency (pEC50)Reference
This compoundGPR84 ActivationN/A8.98[6]

Table 2: Effects of GPR84 Agonist (6-OAU) on Pro-inflammatory Mediator Expression in LPS-primed Macrophages

MediatorTreatmentFold Change vs. VehicleReference
TNFα6-OAU (1 µM) for 30 min~2.5[11]
IL-66-OAU (1 µM) for 60 min~3.0[11]
CCL26-OAU (1 µM) for 120 min~2.0[11]

Note: Data for 6-OAU, another GPR84 agonist, is presented as a proxy for the expected effects of this compound due to the limited availability of specific quantitative data for this compound on cytokine release.

Experimental Protocols

In Vitro Microglial Activation Assay

Objective: To assess the effect of this compound on the activation of microglia and subsequent cytokine release.

Cell Line: BV-2 microglial cells or primary microglia.

Methodology:

  • Cell Culture: Culture BV-2 cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • LPS Priming (Optional): To mimic an inflammatory environment, prime the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 2-4 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Cytokine Measurement: Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.

GPR84-Mediated cAMP Inhibition Assay

Objective: To determine the effect of this compound on Gαi/o-mediated signaling by measuring changes in intracellular cAMP levels.

Cell Line: HEK293 cells stably expressing human GPR84.

Methodology:

  • Cell Seeding: Seed the GPR84-expressing HEK293 cells in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator, e.g., 10 µM) to induce cAMP production.

  • This compound Treatment: Concurrently treat the cells with a range of this compound concentrations.

  • cAMP Measurement: After a short incubation period (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE cAMP assays).

  • Data Analysis: Plot the cAMP levels against the log of this compound concentration to determine the EC50 value for cAMP inhibition.

experimental_workflow cluster_invitro In Vitro Microglial Activation cluster_cAMP cAMP Inhibition Assay culture Culture Microglia seed Seed Cells culture->seed prime LPS Priming (optional) seed->prime treat Treat with this compound prime->treat collect Collect Supernatant treat->collect measure Measure Cytokines (ELISA) collect->measure culture_hek Culture GPR84-HEK293 seed_hek Seed Cells culture_hek->seed_hek stimulate Stimulate with Forskolin seed_hek->stimulate treat_hek Treat with this compound stimulate->treat_hek measure_cAMP Measure cAMP treat_hek->measure_cAMP

Caption: Experimental workflows for assessing this compound activity in vitro.

Conclusion

This compound is a potent and selective GPR84 agonist that serves as a valuable research tool for elucidating the pro-inflammatory role of GPR84 in neuroinflammation. Activation of GPR84 by this compound in microglia triggers a cascade of signaling events, primarily through Gαi/o and other pro-inflammatory pathways, leading to enhanced microglial motility and the production of inflammatory mediators, in part through potentiation of the NLRP3 inflammasome. This positions GPR84 as a potential therapeutic target for modulating neuroinflammatory responses in various CNS disorders. Further research utilizing this compound will be instrumental in fully understanding the therapeutic potential of targeting GPR84 in neuroinflammatory and neurodegenerative diseases.

References

An In-depth Technical Guide to the Modulation of GPR183 and its Effect on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "TUG-2208" is not available in the public domain as of this writing. This technical guide will focus on the well-characterized G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), a key regulator of immune cell trafficking and function. The modulation of this receptor, through its natural oxysterol ligands or synthetic antagonists, produces significant effects on various immune cell populations, a subject of considerable interest in drug development for inflammatory and autoimmune diseases.

This guide provides a comprehensive overview of the core biology of GPR183, its mechanism of action in immune cells, and detailed experimental methodologies for its study, tailored for researchers, scientists, and drug development professionals.

Introduction to GPR183 (EBI2)

GPR183 is a G protein-coupled receptor that plays a pivotal role in the adaptive immune response.[1][2] It is highly expressed on a variety of immune cells, including B cells, T cells, dendritic cells (DCs), macrophages, and innate lymphoid cells (ILCs).[3][4][5] The primary endogenous ligand for GPR183 is the oxysterol 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3][6] Gradients of 7α,25-OHC and other oxysterols act as chemoattractants, guiding the migration and positioning of GPR183-expressing immune cells within secondary lymphoid organs, which is crucial for an effective immune response.[1][2][6]

GPR183 Signaling Pathway

Upon binding of its oxysterol ligand, 7α,25-OHC, GPR183 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated through the Gαi subunit of the heterotrimeric G protein complex. The activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the release of intracellular calcium.[5] A critical consequence of GPR183 activation is the potent induction of chemotaxis, directing immune cell movement.[5][6]

GPR183_Signaling_Pathway GPR183 Signaling Pathway Oxysterol 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) Oxysterol->GPR183 Binds to G_protein Heterotrimeric G Protein (Gαi, Gβγ) GPR183->G_protein Activates Chemotaxis Immune Cell Migration (Chemotaxis) GPR183->Chemotaxis Leads to AC Adenylyl Cyclase G_protein->AC Gαi inhibits Ca_release Intracellular Ca²⁺ Release G_protein->Ca_release Gβγ mediates G_protein->Chemotaxis Leads to cAMP cAMP AC->cAMP Produces Ca_release->Chemotaxis Leads to

GPR183 signaling cascade upon ligand binding.

Effect of GPR183 Modulation on Immune Cells

The modulation of GPR183 activity, either through agonism or antagonism, has profound effects on the function of various immune cells.

Macrophages

GPR183 is implicated in the recruitment of macrophages to sites of inflammation. During viral infections like influenza A and SARS-CoV-2, the expression of enzymes that produce 7α,25-OHC is upregulated in the lungs.[3][7][8] This leads to increased local concentrations of the GPR183 ligand, which in turn attracts GPR183-expressing macrophages.[3] These recruited macrophages contribute to the inflammatory response through the production of pro-inflammatory cytokines.[3]

Experimental ConditionImmune Cell TypeObserved EffectReference
Influenza A Virus (IAV) Infection (murine model)MacrophagesIncreased infiltration into the lungs.[3]
SARS-CoV-2 Infection (murine model)MacrophagesIncreased infiltration into the lungs.[3][7]
Treatment with GPR183 antagonist (NIBR189) in IAV-infected miceMacrophagesReduced infiltration into the lungs and decreased inflammatory cytokine production.[3]
Gpr183 knockout mice with IAV infectionMacrophagesReduced infiltration into the lungs.[3]
Activation of GPR183 with 7α,25-OHC in human monocytes infected with M. tuberculosisMonocytesReduced intracellular growth of mycobacteria, associated with enhanced autophagy and reduced IFN-β and IL-10 expression.[9]
B Lymphocytes

GPR183 plays a critical role in the positioning of B cells within secondary lymphoid organs, which is essential for an effective humoral immune response.[5][6] Following activation, B cells upregulate GPR183, which guides their migration to the outer follicular and interfollicular regions of the spleen and lymph nodes.[6][10] This precise localization facilitates interactions with T cells and dendritic cells, leading to antibody production.[2][4]

Experimental ConditionImmune Cell TypeObserved EffectReference
Gpr183 knockout miceB cellsImpaired positioning of activated B cells to the outer follicle of the spleen.[6][10]
Ch25h knockout mice (deficient in 7α,25-OHC production)B cellsFailure to position activated B cells to the outer follicle and reduced plasma cell response.[6][10]
In vitro migration assay with 7α,25-OHCB cellsChemoattraction and migration towards the oxysterol gradient.[6]
T Lymphocytes and Dendritic Cells

GPR183 is also expressed on T cells and dendritic cells, influencing their migration and interaction.[4][5] Antigen-activated dendritic cells are guided by oxysterol gradients to specific locations within lymph nodes where they can present antigens to T helper cells, initiating T cell proliferation and differentiation.[2]

Experimental ConditionImmune Cell TypeObserved EffectReference
In vitro migration assay with 7α,25-OHCBone marrow-derived dendritic cells (BMDCs)Migration towards the oxysterol gradient.[6]
Ebi2 (-/-) (GPR183 knockout) BMDCsBone marrow-derived dendritic cells (BMDCs)No migration towards 7α,25-OHC.[6]

Experimental Protocols

Chemotaxis Assay for Immune Cell Migration

This protocol is used to quantify the migration of GPR183-expressing immune cells towards an oxysterol gradient.

Materials:

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well tissue culture plates

  • GPR183-expressing immune cells (e.g., primary B cells, T cells, or a cell line like U937 transfected with GPR183)

  • Chemoattractant: 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Cell counting solution (e.g., Cell Counting Kit-8) or flow cytometer for cell quantification

Procedure:

  • Prepare a stock solution of 7α,25-OHC in ethanol and dilute to desired concentrations in assay medium.

  • Add 600 µL of assay medium containing different concentrations of 7α,25-OHC to the lower chambers of a 24-well plate. Include a negative control with assay medium only.

  • Resuspend the GPR183-expressing cells in assay medium to a concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the Transwell inserts.

  • Quantify the number of cells that have migrated to the lower chamber. This can be done by adding a cell counting solution and measuring absorbance, or by collecting the cells and counting them using a flow cytometer.

  • Plot the number of migrated cells against the concentration of 7α,25-OHC to generate a chemotactic curve.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow start Start prep_chemo Prepare 7α,25-OHC dilutions in assay medium start->prep_chemo prep_cells Prepare GPR183-expressing cell suspension start->prep_cells add_chemo Add chemoattractant to lower chamber of 24-well plate prep_chemo->add_chemo add_cells Add cells to upper chamber of Transwell insert prep_cells->add_cells incubate Incubate at 37°C for 2-4 hours add_cells->incubate remove_insert Remove Transwell insert incubate->remove_insert quantify Quantify migrated cells in lower chamber remove_insert->quantify analyze Analyze data and plot chemotactic curve quantify->analyze end_node End analyze->end_node

Workflow for a typical chemotaxis assay.
GTPγS Binding Assay for GPR183 Activation

This assay measures the activation of GPR183 by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Materials:

  • Membranes prepared from cells expressing GPR183

  • [³⁵S]GTPγS (radiolabeled)

  • GTPγS (unlabeled)

  • GDP

  • GPR183 agonist (e.g., 7α,25-OHC)

  • Assay buffer (containing MgCl₂, NaCl, HEPES)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • In a microcentrifuge tube, combine the cell membranes, GDP, and the GPR183 agonist at various concentrations.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to determine the potency and efficacy of the agonist.

Conclusion

GPR183 is a critical regulator of immune cell trafficking and has emerged as a promising therapeutic target for a range of diseases characterized by immune dysregulation. The targeted modulation of GPR183 signaling, through either agonism or antagonism, offers the potential to control the migration and function of key immune cells, thereby dampening inflammatory responses or enhancing protective immunity. Further research into the development of specific and potent GPR183 modulators will be crucial for translating our understanding of this pathway into novel therapeutic strategies.

References

Preliminary Efficacy of TUG-2208: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2208 is a novel, potent, and selective agonist for the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is an emerging therapeutic target implicated in inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the preliminary efficacy studies of this compound, including its in vitro potency, physicochemical properties, and the key experimental protocols used for its characterization.

Core Efficacy & Physicochemical Properties

This compound has demonstrated high potency as a GPR84 agonist.[1][2][3] Its favorable physicochemical profile, characterized by low lipophilicity, good solubility, and metabolic stability, suggests its potential as a valuable tool compound for further investigation of GPR84 pharmacology.[1][2][3][4]

PropertyValueDescription
Potency (pEC50) 8.98[1][2][3]The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Selectivity >1000-fold vs. FFA1, FFA2, FFA3, FFA4[1]Demonstrates high selectivity for GPR84 over other free fatty acid receptors.
Solubility Good (Specific quantitative data not available in preliminary reports)The ability of a solid, liquid, or gaseous chemical substance to dissolve in a solvent to form a homogeneous solution.
In Vitro Permeability Good (Specific quantitative data not available in preliminary reports)The ability of a drug to pass through biological membranes, a key factor in oral bioavailability.
Microsomal Stability Excellent[1]Resistant to metabolism by liver enzymes, suggesting a potentially longer half-life in vivo. This compound shows excellent stability in mouse liver microsomes when tested at 0.1 and 1 mM over 96 hours.[1]

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor. Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can lead to the phosphorylation of downstream protein kinases such as Akt and ERK, and can also induce the mobilization of intracellular calcium.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 binds G_protein Gi/o GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates Akt_pathway Akt Pathway G_protein->Akt_pathway activates ERK_pathway ERK Pathway G_protein->ERK_pathway activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca2+ (from ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates

GPR84 Signaling Cascade

Experimental Workflow for this compound Characterization

The preliminary evaluation of this compound likely followed a logical progression from initial screening to more detailed cellular characterization. This workflow ensures a comprehensive understanding of the compound's activity and properties.

TUG2208_Workflow cluster_discovery Compound Discovery & Screening cluster_in_vitro In Vitro Characterization cluster_adme In Vitro ADME HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Potency Potency & Efficacy Assays (e.g., cAMP, Calcium Mobilization) SAR->Potency Selectivity Selectivity Profiling (vs. other receptors) Potency->Selectivity Physicochem Physicochemical Properties (Solubility, Permeability) Potency->Physicochem Downstream Downstream Signaling (pERK, pAkt Western Blot) Selectivity->Downstream Metabolic Metabolic Stability (Microsomal Stability Assay) Physicochem->Metabolic

Experimental Workflow

Detailed Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the efficacy of this compound.

GPR84 Activation Assay (cAMP Measurement)

This assay quantifies the inhibition of adenylyl cyclase activity upon GPR84 activation.

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR84.

  • Principle: GPR84 activation by an agonist inhibits forskolin-stimulated cAMP production. The amount of cAMP is inversely proportional to the agonist's potency.

  • Protocol:

    • Seed GPR84-expressing cells in a 96-well plate and incubate overnight.

    • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add varying concentrations of this compound to the wells.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.

    • Data Analysis: Plot the concentration-response curve and determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation, often through the co-expression of a promiscuous G-protein.

  • Cell Line: HEK293 or CHO cells co-expressing human GPR84 and a promiscuous G-protein (e.g., Gα16 or Gαqi5).

  • Principle: The promiscuous G-protein redirects the GPR84 signal to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

  • Protocol:

    • Seed the co-transfected cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

ERK Phosphorylation Western Blot

This assay detects the activation of the MAPK/ERK signaling pathway downstream of GPR84.

  • Cell Line: GPR84-expressing cells (e.g., HEK293 or a relevant immune cell line).

  • Principle: GPR84 activation leads to the phosphorylation of ERK. This can be detected using antibodies specific to the phosphorylated form of ERK.

  • Protocol:

    • Culture cells to 80-90% confluency and then serum-starve overnight.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 5-15 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

    • Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total ERK.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver enzymes.

  • Matrix: Pooled human or mouse liver microsomes.

  • Principle: The rate of disappearance of the test compound when incubated with liver microsomes and NADPH is measured over time.

  • Protocol:

    • Prepare an incubation mixture containing liver microsomes, this compound, and phosphate buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of this compound in each sample by LC-MS/MS.

    • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Conclusion

This compound is a potent and selective GPR84 agonist with promising in vitro properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPR84 modulators. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of targeting GPR84 with compounds like this compound.

References

Methodological & Application

Application Notes and Protocols for TUG-2208, a Novel GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2208 is a potent and selective antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 plays a crucial role in mediating the migration of immune cells, such as B cells, T cells, dendritic cells, and macrophages.[1][2] The endogenous ligands for GPR183 are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[3][4] Dysregulation of the GPR183 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target.[5][6] These application notes provide detailed in vitro assay protocols to characterize the antagonistic activity of this compound on GPR183 signaling.

GPR183 Signaling Pathway

GPR183 is a G-protein coupled receptor that primarily signals through the Gαi subunit.[4] Upon binding of its endogenous ligand, 7α,25-OHC, the receptor undergoes a conformational change, leading to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Concurrently, the Gβγ dimer can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1] This increase in cytosolic calcium is a key downstream event that can be measured to determine receptor activation. GPR183 activation is a critical driver of immune cell migration towards gradients of its oxysterol ligands.[1][2]

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Agonist) GPR183 GPR183/EBI2 7a,25-OHC->GPR183 Binds & Activates This compound This compound (Antagonist) This compound->GPR183 Binds & Inhibits G_protein Gαiβγ GPR183->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_betagamma->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Migration Cell Migration Ca_release->Migration Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation & Reading A1 Seed GPR183-expressing cells into 96-well plates A2 Incubate overnight A1->A2 B2 Incubate for 1 hour A2->B2 B1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) B1->B2 C1 Pre-incubate cells with varying concentrations of this compound B2->C1 D1 Add 7α,25-OHC (EC80 concentration) to stimulate GPR183 C1->D1 D2 Measure fluorescence intensity over time using a plate reader D1->D2 Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay_setup Assay Setup cluster_incubation_analysis Incubation & Analysis A1 Harvest and resuspend GPR183-expressing cells A2 Pre-incubate cells with This compound or vehicle A1->A2 B3 Add the pre-incubated cells to the upper chamber A2->B3 B1 Add 7α,25-OHC (chemoattractant) to the lower chamber of a Transwell plate B2 Place the cell-permeable insert (upper chamber) into the lower chamber B1->B2 B2->B3 C1 Incubate for 2-4 hours to allow for cell migration B3->C1 C2 Quantify the number of cells that have migrated to the lower chamber (e.g., using a cell viability reagent or flow cytometry) C1->C2

References

Application Notes and Protocols for the FFA4/GPR120 Agonist TUG-891 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "TUG-2208" did not yield a specific compound. It is highly probable that this is a typographical error for TUG-891 , a well-characterized and potent agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120). The following application notes and protocols are based on the properties and established use of TUG-891.

These guidelines are intended for researchers, scientists, and drug development professionals utilizing TUG-891 for in vitro cell culture experiments to investigate FFA4/GPR120 signaling and its physiological roles.

Mechanism of Action

TUG-891 is a synthetic, potent, and selective agonist for FFA4/GPR120.[1][2][3] This receptor is activated by medium to long-chain free fatty acids and is implicated in a range of physiological processes, including glucose metabolism, anti-inflammatory responses, and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1][2]

Upon binding of an agonist like TUG-891, FFA4/GPR120 can initiate downstream signaling through two primary pathways:

  • Gq/11-Protein Coupling: This canonical pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[4]

  • β-Arrestin Recruitment: Following agonist binding and receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction not only leads to receptor desensitization and internalization but also initiates distinct, G-protein-independent signaling cascades, including the modulation of the ERK1/2 pathway, which are often associated with the anti-inflammatory effects of FFA4 activation.[2][5]

Quantitative Data for TUG-891

The potency of TUG-891 can be quantified by its half-maximal effective concentration (EC50), which varies depending on the cell type, receptor species (human vs. mouse), and the specific signaling pathway being assayed.

ParameterReceptorAssayEC50 ValueReference
Potency human FFA4/GPR120β-arrestin recruitment43.6 nM (0.0436 µM)[1]
mouse FFA4/GPR120β-arrestin recruitment16.9 nM (0.0169 µM)[1]
human FFA4/GPR120Calcium Mobilization~7.36 (pEC50)
mouse FFA4/GPR120Calcium Mobilization~7.77 (pEC50)
Selectivity human FFA1/GPR40β-arrestin recruitment64.5 µM[1]
human FFA2/GPR43Not Active-[1]
human FFA3/GPR41Not Active-[1]

pEC50 is the negative logarithm of the EC50 value in molar concentration.

Signaling Pathway Diagram

FFA4_Signaling TUG-891 Activated FFA4/GPR120 Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 binds Gq11 Gq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin FFA4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release induces Anti_inflammatory Anti-inflammatory Effects Ca2_release->Anti_inflammatory ERK_pathway ERK1/2 Phosphorylation beta_arrestin->ERK_pathway activates Internalization Receptor Internalization beta_arrestin->Internalization mediates ERK_pathway->Anti_inflammatory Experimental_Workflow General Workflow for TUG-891 Cell-Based Assays cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis prep_stock Prepare TUG-891 Stock Solution (in DMSO) calcium_dye Load Cells with Calcium Dye arrestin_treat Treat Cells with TUG-891 erk_treat Serum Starve & Treat with TUG-891 cell_culture Culture & Plate FFA4-expressing Cells cell_culture->calcium_dye cell_culture->arrestin_treat cell_culture->erk_treat calcium_read Measure Fluorescence (Plate Reader) calcium_dye->calcium_read Inject TUG-891 data_analysis Plot Dose-Response Curves Calculate EC50 / Quantify Bands calcium_read->data_analysis arrestin_detect Add Detection Reagents arrestin_treat->arrestin_detect arrestin_read Measure Luminescence/ Fluorescence arrestin_detect->arrestin_read arrestin_read->data_analysis erk_lysis Lyse Cells & Quantify Protein erk_treat->erk_lysis erk_wb Western Blot for p-ERK & t-ERK erk_lysis->erk_wb erk_wb->data_analysis

References

Application Notes and Protocols: TUG-2208 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2208 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), which is primarily expressed in immune cells. As a GPR84 agonist, this compound is a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including inflammation and immune responses. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

This compound Properties and Handling

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 280.28 g/mol [1]
Appearance Solid, white to off-white[1]
Solubility Soluble in DMSO (100 mg/mL or 356.79 mM with sonication)[1]
Storage of Solid 3 years at -20°C; 2 years at 4°C[1]
Storage of Stock Solution 6 months at -80°C; 1 month at -20°C[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Sonicator (water bath or probe)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 28.03 mg of this compound (Molecular Weight = 280.28 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 100 mM solution with 28.03 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the mixture for 1-2 minutes to initially suspend the powder.

    • Sonicate the solution in a water bath sonicator.[1] The duration of sonication will depend on the power of the sonicator and the volume of the solution. Intermittently vortex the solution during sonication to aid dissolution. Visually inspect the solution to ensure all solid has dissolved.

  • Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

GPR84 Signaling Pathway

This compound acts as an agonist at the G protein-coupled receptor 84 (GPR84). GPR84 is coupled to the Gi/o family of G proteins.[2][3] Activation of GPR84 by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Furthermore, the dissociation of the G protein subunits (Gαi/o and Gβγ) can lead to downstream effects, including the modulation of intracellular calcium levels and activation of other signaling pathways such as the LYN-AKT/ERK pathway.[2][4]

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds & Activates G_protein Gi/o Protein (α, β, γ subunits) GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2_ER Ca²⁺ Release (from ER) G_protein->Ca2_ER Gβγ activates LYN_AKT_ERK LYN-AKT/ERK Pathway G_protein->LYN_AKT_ERK Activates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inflammation) cAMP->Cellular_Response Modulates Ca2_ER->Cellular_Response Modulates LYN_AKT_ERK->Cellular_Response Modulates

Caption: GPR84 Signaling Pathway activated by this compound.

Experimental Workflow for In Vitro GPR84 Activation Assay

This workflow outlines a general procedure for assessing the activity of this compound on cells expressing GPR84.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock 1. Prepare this compound Stock Solution (100 mM in DMSO) dilute 3. Prepare serial dilutions of this compound in assay buffer prep_stock->dilute prep_cells 2. Culture GPR84-expressing cells (e.g., HEK293, THP-1) treat 4. Treat cells with This compound dilutions prep_cells->treat dilute->treat incubate 5. Incubate for a defined period treat->incubate measure 6. Measure downstream signaling readout incubate->measure analyze 7. Analyze data and determine EC₅₀ measure->analyze

Caption: General workflow for an in vitro GPR84 activation assay.

References

Unable to Identify "TUG-2208" in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a research compound designated "TUG-2208" in the context of Alzheimer's disease have been unsuccessful. The provided name appears to be incorrect, as extensive database searches have not yielded any relevant scientific information on a compound with this identifier for neurodegenerative disease research.

Efforts to locate information on "this compound" have consistently led to results pertaining to a Damen Stan Tug 2208, a model of a harbor tugboat. There is no indication in the scientific literature or clinical trial databases of a therapeutic agent or research molecule with this name being investigated for Alzheimer's disease.

It is possible that "this compound" is a typographical error, an internal project code not in public use, or a misremembered name of a different compound. Without the correct identifier, it is not possible to provide the requested detailed Application Notes and Protocols.

Researchers, scientists, and drug development professionals interested in Alzheimer's disease research are encouraged to verify the compound's name. Should a corrected name be provided, a comprehensive summary of its application in Alzheimer's disease research models, including data, protocols, and pathway diagrams, can be generated.

For progress in Alzheimer's disease research, accurate identification of therapeutic candidates is crucial. A number of experimental drugs are currently under investigation. Some of the publicly known investigational therapies include small molecules and immunotherapies targeting amyloid-beta plaques and tau tangles, which are the hallmarks of Alzheimer's disease.

To proceed with this request, please provide a corrected or alternative name for the compound of interest. Any additional information, such as the target pathway or the research institution associated with the compound, would also be beneficial in identifying the correct agent.

Application Notes and Protocols for GPR183 Antagonism in Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Applying GPR183 Antagonism in Atherosclerosis Studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Macrophages play a central role in the initiation and progression of these plaques. The G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a key regulator of immune cell migration and inflammation.[1] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which are oxidized forms of cholesterol implicated in pro-inflammatory responses within atherosclerotic lesions.[1][2][3][4]

GPR183 is expressed on various immune cells, including macrophages, and its activation by oxysterols mediates their chemotactic migration.[1] In the context of atherosclerosis, the accumulation of oxysterols within the arterial wall can promote the recruitment of macrophages to the nascent plaque, thereby contributing to local inflammation and foam cell formation. Therefore, antagonizing the GPR183 signaling pathway presents a promising therapeutic strategy to mitigate atherosclerosis by inhibiting macrophage infiltration into plaques.

These application notes provide a comprehensive overview and detailed protocols for utilizing a GPR183 antagonist, exemplified by compounds that target this receptor, in the study of atherosclerosis. The following sections will detail the mechanism of action, provide hypothetical yet representative data, and outline experimental protocols for in vitro and in vivo applications.

Mechanism of Action

The proposed mechanism of action for a GPR183 antagonist in the context of atherosclerosis centers on the inhibition of macrophage migration to sites of inflammation within the arterial wall.

  • Inhibition of Chemotaxis: Oxysterols, present in atherosclerotic lesions, act as chemoattractants for GPR183-expressing macrophages. A GPR183 antagonist would competitively bind to the receptor, preventing its activation by oxysterols. This blockade of GPR183 signaling would subsequently inhibit the downstream pathways that mediate macrophage migration, thereby reducing the influx of these inflammatory cells into the atherosclerotic plaque.[1]

  • Reduction of Inflammation: By limiting the number of macrophages within the plaque, a GPR183 antagonist would indirectly reduce the local production of pro-inflammatory cytokines and chemokines, helping to dampen the inflammatory environment that drives plaque progression.

  • Potential Effects on Foam Cell Formation: While the primary proposed mechanism is the inhibition of migration, reduced macrophage presence in the plaque could also lead to a decrease in the overall formation of lipid-laden foam cells, a hallmark of atherosclerosis.[5][6][7]

Data Presentation

The following tables present hypothetical quantitative data that could be expected from studies investigating the effects of a GPR183 antagonist in atherosclerosis models. These are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of GPR183 Antagonist on Macrophage Migration in vitro

Treatment GroupChemoattractant (7α,25-OHC)Migrated Macrophages (cells/field)% Inhibition of Migration
Vehicle Control-50 ± 8-
Vehicle Control+250 ± 220%
GPR183 Antagonist (1 µM)+120 ± 1552%
GPR183 Antagonist (10 µM)+75 ± 1170%

Table 2: Effect of GPR183 Antagonist on Atherosclerotic Plaque Size in ApoE-/- Mice

Treatment GroupDietPlaque Area (µm²)% Reduction in Plaque Area
Wild-TypeChow5,000 ± 800-
ApoE-/- + VehicleWestern Diet150,000 ± 25,0000%
ApoE-/- + GPR183 AntagonistWestern Diet85,000 ± 18,00043%

Table 3: Effect of GPR183 Antagonist on Inflammatory Markers in Atherosclerotic Plaques

Treatment GroupIL-6 Expression (fold change)TNF-α Expression (fold change)Macrophage Content (% of plaque area)
ApoE-/- + Vehicle4.5 ± 0.85.2 ± 1.135 ± 5%
ApoE-/- + GPR183 Antagonist2.1 ± 0.52.5 ± 0.718 ± 4%

Experimental Protocols

In Vitro Macrophage Migration Assay (Transwell Assay)

This protocol details the procedure to assess the inhibitory effect of a GPR183 antagonist on oxysterol-induced macrophage migration.

Materials:

  • Macrophage cell line (e.g., RAW264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Serum-free cell culture medium

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • GPR183 Antagonist

  • Vehicle control (e.g., DMSO)

  • Calcein-AM or DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture macrophages to 80-90% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate overnight.

  • Assay Setup:

    • In the lower chamber of a 24-well plate, add serum-free medium containing the chemoattractant (7α,25-OHC, e.g., 100 nM) or vehicle control.

    • Harvest the serum-starved macrophages and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.

    • Pre-incubate the macrophage suspension with the GPR183 antagonist at various concentrations (e.g., 1 µM, 10 µM) or vehicle for 30 minutes at 37°C.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with Calcein-AM or DAPI for 15 minutes.

    • Wash the membrane with PBS.

    • Mount the membrane on a glass slide and visualize under a fluorescence microscope.

    • Count the number of migrated cells in several random fields of view.

In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol describes an in vivo study to evaluate the therapeutic potential of a GPR183 antagonist in a mouse model of atherosclerosis.[8][9][10][11]

Materials:

  • ApoE-/- mice (8-10 weeks old)

  • Western-type diet (high in fat and cholesterol)

  • GPR183 Antagonist

  • Vehicle control

  • Gavage needles or osmotic pumps

  • Anesthesia

  • Surgical tools

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Tissue processing reagents (sucrose solutions, OCT compound)

  • Oil Red O stain

  • Histology equipment (cryostat, microscope)

Procedure:

  • Animal Model and Treatment:

    • Acclimate ApoE-/- mice for one week.

    • Divide the mice into two groups: Vehicle control and GPR183 Antagonist treatment.

    • Feed all mice a Western-type diet for 12-16 weeks to induce atherosclerosis.

    • Administer the GPR183 antagonist or vehicle daily by oral gavage or continuously via osmotic pumps. The dose will need to be optimized based on pharmacokinetic studies.

  • Tissue Collection:

    • At the end of the treatment period, anesthetize the mice.

    • Perfuse the mice through the left ventricle with PBS followed by 4% paraformaldehyde.

    • Carefully dissect the aorta from the heart to the iliac bifurcation.

  • Plaque Analysis:

    • Clean the aorta of surrounding adipose tissue.

    • Perform en face analysis by staining the entire aorta with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

    • For cross-sectional analysis, embed the aortic root in OCT compound and freeze.

    • Cut serial sections (5-10 µm) using a cryostat.

    • Stain the sections with Oil Red O and hematoxylin to visualize the plaque structure and lipid content.

    • Perform immunohistochemistry on adjacent sections using antibodies against macrophage markers (e.g., CD68) and inflammatory cytokines (e.g., IL-6, TNF-α) to assess plaque composition and inflammation.

    • Quantify the plaque area, lipid content, and macrophage infiltration using image analysis software.

Mandatory Visualizations

GPR183_Signaling_Pathway cluster_0 Atherosclerotic Plaque Microenvironment cluster_1 Macrophage Oxysterols Oxysterols GPR183 GPR183 Oxysterols->GPR183 Activates G_protein G Protein GPR183->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Migration Cell Migration (Chemotaxis) Signaling_Cascade->Migration Inflammation Inflammation Signaling_Cascade->Inflammation GPR183_Antagonist GPR183 Antagonist (e.g., TUG-2208) GPR183_Antagonist->GPR183 Inhibits

Caption: GPR183 signaling pathway in macrophages and its inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Macrophage_Culture Macrophage Culture Migration_Assay Transwell Migration Assay Macrophage_Culture->Migration_Assay Treat with GPR183 Antagonist + Oxysterol Data_Analysis_Vitro Quantify Migrated Cells Migration_Assay->Data_Analysis_Vitro Conclusion Evaluate Anti-Atherosclerotic Efficacy Data_Analysis_Vitro->Conclusion ApoE_Mice ApoE-/- Mice on Western Diet Treatment Treat with GPR183 Antagonist ApoE_Mice->Treatment Tissue_Harvest Harvest Aorta Treatment->Tissue_Harvest Plaque_Analysis Histology & IHC Tissue_Harvest->Plaque_Analysis Data_Analysis_Vivo Quantify Plaque Size & Inflammation Plaque_Analysis->Data_Analysis_Vivo Data_Analysis_Vivo->Conclusion Start Start Start->Macrophage_Culture Start->ApoE_Mice

Caption: Experimental workflow for atherosclerosis studies.

References

Application Notes and Protocols for TUG-2208 in Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of TUG-2208, a novel GPR183 antagonist, in the context of neurodegenerative diseases. The protocols herein detail in vitro and in vivo methodologies to assess the neuroprotective efficacy and elucidate the mechanism of action of this compound. This document serves as a guide for researchers in academic and industrial settings who are focused on the discovery and development of new treatments for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Recent research has highlighted the role of neuroinflammation in the progression of neurodegeneration. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), and its oxysterol ligands have emerged as potential mediators of neuroinflammatory processes. This compound is a potent and selective antagonist of GPR183. This document outlines a series of experiments designed to test the hypothesis that by antagonizing GPR183, this compound can mitigate neuroinflammation and confer neuroprotection.

This compound: Mechanism of Action

This compound is a small molecule antagonist of the GPR183 receptor. In the central nervous system, GPR183 is expressed on various cell types, including microglia, astrocytes, and neurons.[1] The binding of its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to GPR183 is thought to initiate downstream signaling cascades that contribute to neuroinflammation.[1][2] this compound is designed to competitively inhibit the binding of 7α,25-OHC to GPR183, thereby attenuating the subsequent inflammatory signaling pathways.

Hypothesized GPR183 Signaling Pathway in Neuroinflammation

GPR183_Signaling cluster_membrane Cell Membrane GPR183 GPR183 Gi Gαi GPR183->Gi Activates Ligand 7α,25-OHC Ligand->GPR183 Binds TUG2208 This compound TUG2208->GPR183 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ pERK Gi->ERK p38 ↑ p38 Gi->p38 cAMP ↓ cAMP AC->cAMP Neuroinflammation Neuroinflammation ERK->Neuroinflammation p38->Neuroinflammation

Caption: Hypothesized GPR183 signaling in neuroinflammation and the inhibitory action of this compound.

In Vitro Experimental Protocols

A series of cell-based assays are crucial for the initial characterization of this compound's bioactivity and neuroprotective potential.[3][4][5]

Experimental Workflow: In Vitro Assays

in_vitro_workflow start Start cytotoxicity 1. Cytotoxicity Assay (SH-SY5Y cells) start->cytotoxicity neuroprotection 2. Neuroprotection Assay (H2O2-induced stress) cytotoxicity->neuroprotection binding 3. Receptor Binding Assay (Radioligand displacement) neuroprotection->binding calcium 4. Calcium Mobilization Assay (FLIPR) binding->calcium end End calcium->end

Caption: Workflow for the in vitro characterization of this compound.

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells.

Protocol:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in culture medium.

  • Replace the medium with the this compound dilutions and incubate for 24 hours.

  • Assess cell viability using the MTT assay. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

This compound (µM)Cell Viability (%)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.199.1 ± 4.8
197.6 ± 5.3
1095.3 ± 6.2
10065.7 ± 8.9
Neuroprotection Assay

Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.

  • Pre-treat the cells with non-toxic concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H2O2) to a final concentration of 200 µM and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described above.

Data Presentation:

TreatmentCell Viability (%)
Vehicle100 ± 5.2
H2O2 (200 µM)45.3 ± 6.8
H2O2 + this compound (0.1 µM)58.7 ± 7.1
H2O2 + this compound (1 µM)75.9 ± 6.5
H2O2 + this compound (10 µM)88.2 ± 5.9
Receptor Binding Assay

Objective: To confirm that this compound binds to the GPR183 receptor.

Protocol:

  • Use a commercially available membrane preparation from cells overexpressing human GPR183.

  • Perform a competitive radioligand binding assay using a known radiolabeled GPR183 ligand (e.g., [3H]-7α,25-OHC).

  • Incubate the membrane preparation with the radioligand and increasing concentrations of this compound.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the bound radioactivity using a scintillation counter.

  • Determine the IC50 value of this compound.

Data Presentation:

This compound (nM)[3H]-7α,25-OHC Binding (%)
0100
185.4
1052.1
10015.8
10002.3
IC50 ~9.5 nM
Calcium Mobilization Assay

Objective: To assess the functional antagonism of GPR183 by this compound.

Protocol:

  • Use a cell line stably expressing GPR183 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with the GPR183 agonist 7α,25-OHC.

  • Measure the change in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

  • Determine the dose-dependent inhibition of the calcium signal by this compound.

Data Presentation:

This compound (nM)7α,25-OHC-induced Calcium Flux (% of max)
0100
180.2
1048.7
10012.5
10001.9
IC50 ~11.2 nM

In Vivo Experimental Protocol

Animal models are essential for evaluating the in vivo efficacy of this compound in a complex biological system.[6][7][8][9]

Experimental Workflow: In Vivo Study

in_vivo_workflow start Start model 1. Animal Model (APP/PS1 Transgenic Mice) start->model treatment 2. This compound Administration (Oral gavage, 3 months) model->treatment behavior 3. Behavioral Testing (Morris Water Maze) treatment->behavior tissue 4. Tissue Collection and Analysis (Brain homogenates) behavior->tissue analysis 5. Biochemical Analysis (ELISA, Western Blot) tissue->analysis end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a mouse model of Alzheimer's disease.

Animal Model: APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease that develops amyloid-beta plaques and cognitive deficits.

Experimental Groups:

  • Wild-type mice + Vehicle

  • APP/PS1 mice + Vehicle

  • APP/PS1 mice + this compound (10 mg/kg)

  • APP/PS1 mice + this compound (30 mg/kg)

Protocol:

  • Begin treatment at 6 months of age and continue for 3 months via daily oral gavage.

  • At 9 months of age, perform behavioral testing using the Morris Water Maze to assess spatial learning and memory.

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Homogenize one hemisphere for biochemical analysis and fix the other for immunohistochemistry.

  • Use ELISA to quantify the levels of amyloid-beta 40 and 42.

  • Use Western blotting to measure the levels of inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., synaptophysin, PSD-95).

Data Presentation:

Morris Water Maze: Escape Latency

DayWild-type + Vehicle (s)APP/PS1 + Vehicle (s)APP/PS1 + this compound (10 mg/kg) (s)APP/PS1 + this compound (30 mg/kg) (s)
155 ± 558 ± 657 ± 556 ± 6
242 ± 452 ± 548 ± 445 ± 5
330 ± 348 ± 638 ± 532 ± 4
422 ± 345 ± 530 ± 425 ± 3
518 ± 243 ± 425 ± 320 ± 2

Biochemical Analysis of Brain Homogenates

ParameterWild-type + VehicleAPP/PS1 + VehicleAPP/PS1 + this compound (10 mg/kg)APP/PS1 + this compound (30 mg/kg)
Aβ42 (pg/mg protein)50 ± 10550 ± 80350 ± 60200 ± 50
Iba1 (relative units)1.0 ± 0.12.5 ± 0.41.8 ± 0.31.2 ± 0.2
Synaptophysin (relative units)1.0 ± 0.10.6 ± 0.10.8 ± 0.10.9 ± 0.1

Conclusion

The experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. The in vitro assays will establish the compound's safety profile, neuroprotective capacity, and on-target activity. The in vivo studies will provide crucial data on its efficacy in a disease-relevant animal model. Positive outcomes from these experiments would strongly support the further development of this compound for clinical applications.

References

TUG-2208 In Vivo Experimental Setup: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2208 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1] GPR84 is primarily expressed in immune cells, such as macrophages and neutrophils, and is implicated in inflammatory responses. Its expression is upregulated by inflammatory stimuli, suggesting a role in amplifying inflammatory signaling. Activation of GPR84 has been shown to induce pro-inflammatory responses, including cytokine secretion, chemotaxis, and phagocytosis. These characteristics position this compound as a valuable tool for investigating the role of GPR84 in various inflammatory and fibrotic diseases in vivo.

This document provides detailed application notes and extrapolated protocols for the in vivo use of this compound, based on its in vitro properties and in vivo studies of other GPR84 agonists.

Data Presentation

In Vitro Pharmacological Profile of this compound

While specific in vivo data for this compound is not yet extensively published, its in vitro characteristics suggest its suitability for animal studies.

ParameterValueReference
TargetGPR84[1]
ActivityAgonist[1]
Potency (EC50)Highly potent (details proprietary)[1]
PropertiesLowered lipophilicity, good to excellent solubility, in vitro permeability, and microsomal stability[1]

GPR84 Signaling Pathway

Activation of GPR84 by an agonist like this compound initiates a signaling cascade through the Gαi subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, GPR84 activation can stimulate other downstream pathways, including the Akt and ERK pathways, and promote the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 binds G_protein Gαi/βγ GPR84->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Akt Akt G_protein->Akt activates ERK ERK G_protein->ERK activates NFkB_complex IκB-NF-κB G_protein->NFkB_complex activates cAMP cAMP ↓ AC->cAMP pAkt p-Akt Akt->pAkt Gene_Expression Inflammatory Gene Expression pERK p-ERK ERK->pERK NFkB NF-κB NFkB_complex->NFkB releases NFkB->Gene_Expression translocates and activates

Caption: GPR84 Signaling Pathway

Experimental Protocols

Disclaimer: The following protocols are extrapolated from in vivo studies using other GPR84 agonists (e.g., 6-OAU) and general guidelines for rodent studies. These should serve as a starting point and will require optimization for this compound.

Murine Model of Lipopolysaccharide (LPS)-Induced Acute Inflammation

This model is suitable for evaluating the pro-inflammatory effects of GPR84 activation by this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS with a solubilizing agent like DMSO, if necessary)

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Tools for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents for tissue processing and histology

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS). A minimum of 6-8 animals per group is recommended.

  • This compound Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The final concentration of any solvent like DMSO should be minimized (typically <5%).

    • Administer this compound or vehicle to the mice. The route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.)) and dose will need to be determined in preliminary studies. Based on studies with other small molecule agonists, a starting dose range of 1-10 mg/kg could be considered.

  • LPS Challenge:

    • Approximately 30-60 minutes after this compound administration, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At a predetermined time point post-LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via an appropriate method under anesthesia.

    • Euthanize the animals and collect relevant tissues (e.g., spleen, liver, lungs) for further analysis.

  • Analysis:

    • Measure cytokine levels in the plasma/serum using ELISA.

    • Process tissues for histological analysis (e.g., H&E staining) to assess immune cell infiltration.

    • Perform quantitative PCR (qPCR) on tissue homogenates to measure the expression of inflammatory genes.

Proposed In Vivo Experimental Workflow

In_Vivo_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Grouping Randomization into Experimental Groups Animal_Acclimatization->Grouping Drug_Preparation This compound Formulation (determine vehicle and dose) Administration Administer this compound or Vehicle Drug_Preparation->Administration Grouping->Administration Inflammation_Induction Induce Inflammation (e.g., LPS injection) Administration->Inflammation_Induction Monitoring Monitor Clinical Signs Inflammation_Induction->Monitoring Sample_Collection Collect Blood and Tissues Monitoring->Sample_Collection Cytokine_Analysis Measure Cytokines (ELISA) Sample_Collection->Cytokine_Analysis Histology Histological Examination Sample_Collection->Histology Gene_Expression Gene Expression Analysis (qPCR) Sample_Collection->Gene_Expression

Caption: Proposed In Vivo Experimental Workflow
Quantitative Data from Analogous In Vivo Studies

The following table summarizes data from an in vivo study using the GPR84 agonist 6-OAU, which can serve as a reference for designing experiments with this compound.

AgonistAnimal ModelDose & RouteEndpoint MeasuredResult
6-OAURat10 mg/kg, i.v.Serum CXCL1 levelsPeak elevation at 3 hours post-injection
6-OAURatDorsal air pouch injectionImmune cell accumulationIncreased accumulation of PMNs and macrophages

Conclusion

This compound is a promising pharmacological tool for elucidating the in vivo functions of GPR84 in inflammatory and fibrotic diseases. While specific in vivo experimental data for this compound is not yet widely available, its favorable physicochemical and in vitro properties suggest its utility in animal models. The provided protocols, based on studies with analogous compounds, offer a solid foundation for researchers to design and execute in vivo experiments. It is crucial to perform preliminary dose-ranging and pharmacokinetic studies to determine the optimal experimental conditions for this compound in the chosen animal model. The continued investigation of this compound in vivo is anticipated to provide valuable insights into the therapeutic potential of targeting GPR84.

References

Measuring Efficacy of EZN-2208 in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EZN-2208 is a water-soluble, PEGylated conjugate of SN38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][2][3] This formulation was designed to improve the solubility and pharmacokinetic profile of SN38, allowing for enhanced delivery to tumor tissues.[4][5] Preclinical studies have demonstrated the potent antitumor activity of EZN-2208 in a variety of cancer models, including those resistant to conventional chemotherapies.[6][7][8] These application notes provide detailed protocols for assessing the efficacy of EZN-2208 in preclinical settings, along with summaries of key quantitative data from published studies.

Data Presentation: In Vivo Efficacy of EZN-2208

The following tables summarize the antitumor efficacy of EZN-2208 in various preclinical xenograft models.

Table 1: Efficacy of EZN-2208 in a Breast Cancer Xenograft Model (MX-1)

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)OutcomeReference
EZN-220820 mg/kg, single dose100%Complete cures in all animals[7]
EZN-22085 mg/kg, q2d x 6100%Complete cures in all animals[7]
CPT-11Equivalent single dose26%-[7]
CPT-11Equivalent multiple injections44%-[7]

Table 2: Efficacy of EZN-2208 in a Pancreatic Cancer Xenograft Model (MiaPaCa-2)

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Reference
EZN-2208Single dose71%[7]
EZN-2208Multiple doses95%[7]
CPT-11Single doseNo TGI[7]
CPT-11Multiple injections47%[7]

Table 3: Efficacy of EZN-2208 in Neuroblastoma Xenograft Models

Model TypeTreatment GroupOutcomeReference
SubcutaneousEZN-2208Complete tumor regression[6]
Pseudometastatic (HTLA-230 cells)EZN-2208Significantly increased life span; disease-free at 150 days post-implantation[6]
Multi-drug resistantEZN-2208100% curability[6][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model

This protocol outlines the key steps for evaluating the antitumor efficacy of EZN-2208 in a subcutaneous xenograft mouse model.

1. Cell Line Selection and Culture:

  • Select a human cancer cell line of interest (e.g., MX-1 for breast cancer, MiaPaCa-2 for pancreatic cancer).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Allow the mice to acclimate to the facility for at least one week prior to the experiment.

3. Tumor Cell Implantation:

  • Harvest the cultured cancer cells and resuspend them in a sterile solution, such as phosphate-buffered saline (PBS), at the desired concentration.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. Co-injection with an extracellular matrix gel like Matrigel can enhance tumor formation.

4. Tumor Growth Monitoring and Randomization:

  • Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. Drug Administration:

  • Prepare EZN-2208 and vehicle control solutions.

  • Administer the treatments to the mice according to the planned dosing schedule (e.g., intravenous injection).

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effects of EZN-2208 on cancer cell lines.

1. Cell Seeding:

  • Seed the selected cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of EZN-2208, SN38 (as a positive control), and a vehicle control.

  • Treat the cells with the different concentrations of the compounds and incubate for a specified period (e.g., 72 hours).

3. Viability Assessment:

  • Use a cell viability reagent (e.g., MTS or MTT) to determine the percentage of viable cells in each well.

  • Measure the absorbance using a plate reader.

4. Data Analysis:

  • Calculate the half-maximal inhibitory concentration (IC50) value for each compound to determine its potency.

Mandatory Visualizations

Signaling Pathway of SN38 (Active Metabolite of EZN-2208)

SN38_Signaling_Pathway SN38 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Topoisomerase_I Topoisomerase I DNA DNA Topoisomerase_I->DNA Relieves DNA supercoiling DNA_Damage DNA Double-Strand Breaks Topoisomerase_I->DNA_Damage Stabilizes cleavage complex leading to p53 p53 Activation DNA_Damage->p53 Induces p21 p21 Upregulation p53->p21 Apoptosis_Nuclear Apoptosis p53->Apoptosis_Nuclear Induces EZN2208 EZN-2208 (prodrug) SN38 SN38 (active drug) EZN2208->SN38 Metabolic Conversion SN38->Topoisomerase_I Inhibition Akt_Signaling Akt Signaling SN38->Akt_Signaling Inhibition Akt_Signaling->p53 Suppresses (when active)

Caption: Mechanism of action of SN38, the active metabolite of EZN-2208.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow Preclinical Efficacy Testing Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Data Analysis & Reporting Cell_Culture Cell Line Culture & Expansion Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Ongoing Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Necropsy Monitoring->Endpoint Data_Analysis Data Analysis (TGI, Statistics) Endpoint->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: A generalized workflow for conducting in vivo preclinical efficacy studies.

References

Troubleshooting & Optimization

TUG-2208 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of TUG-2208, a potent GPR84 agonist. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is primarily expressed in immune cells such as macrophages and neutrophils. This compound activates the Gi/o signaling pathway, which can lead to the stimulation of downstream pathways including MAP kinase and PI3K-Akt. This activation modulates immune and inflammatory responses.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store at -20°C for up to 3 years.

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.

    • Store at -80°C for up to 6 months.

    • Store at -20°C for up to 1 month.

Q3: In what solvents is this compound soluble?

A3: this compound has limited solubility in aqueous solutions but is soluble in organic solvents. The most common solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

Solubility and Solution Preparation

Quantitative Solubility Data
SolventConcentrationNotes
DMSO100 mg/mL (356.79 mM)Requires sonication for complete dissolution.
Experimental Protocol: Reconstitution of this compound

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous/low-moisture DMSO

  • Sterile, conical-bottom polypropylene tube

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-warm this compound: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. Note: The use of hygroscopic (wet) DMSO can significantly reduce the solubility of this compound.

  • Vortex: Tightly cap the tube and vortex for 1-2 minutes to begin the dissolution process.

  • Sonicate: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. The solution should become clear. If particulates remain, repeat the vortexing and sonication steps.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Common Solubility Issues

This section addresses problems you may encounter when preparing and using this compound solutions.

Issue 1: this compound Fails to Dissolve Completely in DMSO
  • Possible Cause:

    • The DMSO has absorbed moisture.

    • Insufficient energy (vortexing/sonication) has been applied.

    • The concentration is too high.

  • Solution:

    • Always use fresh, anhydrous DMSO from a newly opened bottle.

    • Ensure thorough vortexing and sonication. A brief warming of the solution to 37°C may also aid in dissolution.

    • While the reported solubility is high, slight variations in purity or solid-state form can affect this. Try preparing a slightly more dilute stock solution (e.g., 5 mM).

Issue 2: this compound Precipitates When Added to Aqueous Media (e.g., Cell Culture Medium, PBS)
  • Possible Cause:

    • The final concentration of this compound in the aqueous medium exceeds its solubility limit.

    • The DMSO concentration in the final solution is too low to maintain solubility.

    • Rapid addition of the DMSO stock into the aqueous buffer causes localized high concentrations and precipitation.

  • Solution:

    • Perform a serial dilution of your stock solution in the intended aqueous buffer to determine the maximum working concentration without precipitation.

    • Keep the final DMSO concentration in your assay consistent and as low as possible (typically below 0.5% to avoid solvent toxicity).

    • Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Aqueous Media check_conc Is the final concentration too high? start->check_conc check_dmso Is the DMSO quality adequate? check_conc->check_dmso No solution_conc Perform serial dilution to find max soluble concentration. check_conc->solution_conc Yes check_dilution Was the dilution performed correctly? check_dmso->check_dilution Yes solution_dmso Use fresh, anhydrous DMSO. check_dmso->solution_dmso No solution_dilution Add stock dropwise while mixing. check_dilution->solution_dilution No end_good Problem Resolved check_dilution->end_good Yes solution_conc->end_good solution_dmso->end_good solution_dilution->end_good

Caption: Troubleshooting workflow for this compound precipitation.

GPR84 Signaling Pathway

Activation of GPR84 by this compound initiates a signaling cascade through the Gi/o protein. This leads to downstream effects that are crucial for inflammatory and immune cell functions.

GPR84_Signaling TUG2208 This compound GPR84 GPR84 Receptor TUG2208->GPR84 Binds Gi Gi/o Protein GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K/Akt Pathway Gi->PI3K Activates MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response PI3K->Response MAPK->Response

Caption: Simplified GPR84 signaling pathway activated by this compound.

Technical Support Center: Troubleshooting Off-Target Effects of GPR183 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with GPR183 antagonists. It addresses common issues, particularly concerning the assessment and mitigation of off-target effects, in a question-and-answer format.

Disclaimer: The compound "TUG-2208" appears to be a misnomer in the context of pharmacological research, likely referring to a different designation. This guide focuses on GPR183 antagonists, using publicly available data for compounds such as NIBR189 and other developmental compounds as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a therapeutic target?

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell migration. Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC). By binding to GPR183 on immune cells like B cells, T cells, and dendritic cells, these ligands guide the cells to specific locations within lymphoid tissues, a process essential for mounting an effective immune response. Given its role in immune regulation, GPR183 has emerged as a promising therapeutic target for autoimmune diseases and certain inflammatory conditions.

Q2: What are the potential off-target effects of GPR183 antagonists?

While highly selective GPR183 antagonists are being developed, off-target effects remain a consideration. A significant concern for many small molecule inhibitors is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Other potential off-target effects could include interactions with other GPCRs, kinases, or enzymes, depending on the chemical scaffold of the antagonist. For example, a recently developed GPR183 antagonist, referred to as compound 33, was specifically designed to have reduced hERG inhibition.[1][2]

Q3: How can I assess the selectivity of my GPR183 antagonist?

Assessing the selectivity of a GPR183 antagonist is critical. This is typically done by screening the compound against a panel of receptors, ion channels, and enzymes. Commercial services are available that offer comprehensive selectivity profiling. Key parameters to evaluate are the IC50 or Ki values of your compound against these off-targets compared to its potency at GPR183. A significant window between on-target and off-target activity (typically >100-fold) is desirable.

Troubleshooting Guide

Issue 1: Inconsistent results in cell migration assays.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Chemoattractant Concentration:

    • Verify the potency of your chemoattractant (e.g., 7α,25-OHC). Perform a dose-response curve to determine the optimal concentration for inducing cell migration.

    • Ensure proper storage and handling of the chemoattractant. Repeated freeze-thaw cycles can degrade its activity.

  • Cell Health and Passage Number:

    • Use healthy, low-passage number cells. High passage numbers can lead to altered receptor expression and reduced migratory capacity.

    • Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of your antagonist.

  • Assay Setup:

    • Ensure a proper chemoattractant gradient is established. The upper chamber should contain serum-free media, while the lower chamber contains the chemoattractant.

    • Optimize incubation time. A time-course experiment can determine the peak of cell migration.

Issue 2: Discrepancy between binding affinity and functional activity.

Possible Cause & Troubleshooting Steps:

  • Assay Format:

    • Binding assays (e.g., radioligand binding) measure the direct interaction of the antagonist with the receptor.

    • Functional assays (e.g., calcium mobilization, cAMP measurement, or cell migration) measure the downstream consequences of receptor antagonism. A compound can bind to the receptor without effectively blocking its function.

  • Allosteric Modulation:

    • Your compound may be an allosteric modulator rather than a competitive antagonist. This means it binds to a different site on the receptor and may not completely block the agonist effect in all functional assays.

  • Cellular Context:

    • Receptor expression levels and downstream signaling components can vary between cell lines. This can lead to different functional responses. Consider using a cell line that endogenously expresses GPR183.

Issue 3: Suspected off-target effects are confounding the experimental results.

Possible Cause & Troubleshooting Steps:

  • Lack of Specificity:

    • Test your compound in a GPR183 knockout or knockdown cell line. If the observed effect persists, it is likely due to an off-target interaction.

    • Use a structurally unrelated GPR183 antagonist as a positive control. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) at the concentrations of the antagonist used in your functional assays. This will help to distinguish between specific antagonism and general toxicity.

Data Presentation

Summarizing quantitative data is crucial for comparing the selectivity of different GPR183 antagonists. Below is an example table showcasing the kind of data that should be generated.

CompoundGPR183 IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG IC50 / GPR183 IC50)
NIBR189 11 (human), 16 (mouse)>30>2727 (human), >1875 (mouse)
Compound 33 0.82>10>12195

Note: Data for NIBR189 and Compound 33 are compiled from available literature.[2][3] A comprehensive selectivity panel would include data for a wider range of off-targets.

Experimental Protocols

1. Radioligand Binding Assay for GPR183

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for GPR183.

  • Materials:

    • Cell membranes prepared from cells overexpressing human GPR183.

    • Radiolabeled GPR183 ligand (e.g., [³H]-7α,25-OHC).

    • Test compound (GPR183 antagonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled GPR183 ligand.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Transwell Cell Migration Assay

This protocol outlines a common method for assessing the effect of a GPR183 antagonist on chemoattractant-induced cell migration.

  • Materials:

    • Immune cells expressing GPR183 (e.g., primary B cells, U937 cells).

    • Transwell inserts with appropriate pore size.

    • 24-well plate.

    • Chemoattractant (e.g., 7α,25-OHC).

    • Test compound (GPR183 antagonist).

    • Serum-free cell culture medium.

    • Cell staining dye (e.g., Calcein AM or DAPI).

  • Procedure:

    • Pre-treat the cells with varying concentrations of the test compound or vehicle control for a specified time.

    • Add serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Add the pre-treated cells in serum-free medium to the upper chamber of the Transwell insert.

    • Incubate the plate for a predetermined time to allow for cell migration.

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert.

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Normalize the data to the vehicle control (chemoattractant only).

    • Plot the percentage of migration inhibition against the log concentration of the test compound to determine the IC50 value.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 7a_25_OHC 7α,25-OHC GPR183 GPR183 7a_25_OHC->GPR183 Binds G_protein Gi/o GPR183->G_protein Activates PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization ERK_activation ERK Activation Ca_mobilization->ERK_activation Migration Cell Migration ERK_activation->Migration Antagonist GPR183 Antagonist Antagonist->GPR183 Blocks

Caption: GPR183 signaling pathway and point of antagonist intervention.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Reagents Verify Reagent Quality (Antagonist, Agonist, Cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Viability_Assay Perform Cell Viability Assay Check_Reagents->Viability_Assay Check_Protocol->Viability_Assay Is_Cytotoxic Is the compound cytotoxic? Viability_Assay->Is_Cytotoxic On_Target_Validation Validate On-Target Effect Is_Cytotoxic->On_Target_Validation No Modify_Experiment Modify Experiment or Re-evaluate Compound Is_Cytotoxic->Modify_Experiment Yes KO_KD_Experiment Use GPR183 KO/KD Cells On_Target_Validation->KO_KD_Experiment Orthogonal_Assay Perform Orthogonal Assay (e.g., Binding vs. Functional) On_Target_Validation->Orthogonal_Assay Off_Target_Confirmed Off-Target Effect Likely KO_KD_Experiment->Off_Target_Confirmed Effect Persists On_Target_Issue On-Target Issue or Assay Artifact KO_KD_Experiment->On_Target_Issue Effect Abolished Orthogonal_Assay->Off_Target_Confirmed Discrepant Results Orthogonal_Assay->On_Target_Issue Consistent Results

Caption: Workflow for troubleshooting unexpected results with GPR183 antagonists.

References

Technical Support Center: Optimizing TUG-2208 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TUG-2208, a potent GPR84 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for G protein-coupled receptor 84 (GPR84).[1] GPR84 is a Gi-coupled receptor primarily expressed in immune cells like macrophages, neutrophils, and microglia. Upon activation by an agonist like this compound, GPR84 initiates a signaling cascade that includes the inhibition of adenylyl cyclase (leading to decreased cAMP levels), mobilization of intracellular calcium, and phosphorylation of downstream kinases such as ERK and Akt.[2] This signaling can modulate various cellular functions, including inflammatory responses and phagocytosis.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

A2: this compound has a reported pEC50 of 8.98. Based on this potency, a good starting point for concentration-response experiments would be in the range of 1 nM to 1 µM . It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is reported to have good solubility. For most in vitro experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing your working concentrations, be sure to perform serial dilutions in your assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in your experiments is consistent across all conditions and is at a level that does not affect cell viability or the experimental readout (typically ≤ 0.1%).

Q4: What are the key downstream signaling pathways activated by this compound that I can measure?

A4: The primary signaling pathways activated by this compound through GPR84 are:

  • Calcium Mobilization: GPR84 activation leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.

  • ERK1/2 Phosphorylation: Activation of the MAPK/ERK pathway is a common downstream event of GPR84 signaling. This can be detected by measuring the phosphorylation of ERK1/2 using techniques like Western blotting or ELISA.

  • Akt Phosphorylation: The PI3K-Akt pathway can also be activated downstream of GPR84. Phosphorylation of Akt can be measured as a readout of receptor activation.

  • cAMP Inhibition: As a Gi-coupled receptor, GPR84 activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits.

Troubleshooting Guides

Issue 1: No or low signal in response to this compound treatment.
Possible Cause Troubleshooting Step
Low GPR84 expression in the cell line. Confirm GPR84 expression in your cell line at the mRNA (RT-qPCR) and/or protein level (Western blot, flow cytometry). Consider using a cell line known to express GPR84 or transiently transfecting your cells with a GPR84 expression vector.
Suboptimal this compound concentration. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific assay and cell type.
Incorrect assay conditions. Optimize assay parameters such as incubation time, temperature, and cell density. For signaling events like ERK phosphorylation, a time-course experiment is recommended as the signal can be transient.
Degradation of this compound. Ensure proper storage of the this compound stock solution (aliquoted and stored at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell health issues. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the cells are not stressed or dying.
Issue 2: High background signal in untreated or vehicle-treated control wells.
Possible Cause Troubleshooting Step
Constitutive GPR84 activity. This can occur in overexpression systems. Ensure you have a proper negative control (e.g., untransfected cells or cells transfected with an empty vector).
High basal signaling in the cell line. For assays like ERK phosphorylation, serum starvation of cells prior to the experiment can help reduce background signal. Optimize the duration of serum starvation to minimize cell stress.
Reagent or buffer contamination. Use fresh, sterile buffers and reagents. Ensure that the vehicle (e.g., DMSO) is of high purity and used at a non-toxic concentration.
Autofluorescence of compounds or cells (in fluorescence-based assays). Include proper controls, such as cells alone and medium alone, to measure background fluorescence. If the compound itself is fluorescent, consider using a different assay readout.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium upon GPR84 activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing GPR84

  • This compound

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed GPR84-expressing cells into black-walled, clear-bottom microplates at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Preparation: During the dye incubation, prepare serial dilutions of this compound in the assay buffer at the desired concentrations (e.g., 2X final concentration).

  • Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a stable baseline reading for each well.

  • Agonist Injection: Inject the prepared this compound dilutions into the wells and continue to record the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium. Plot the response against the this compound concentration to generate a dose-response curve and determine the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound stimulation.

Materials:

  • Cells expressing GPR84

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Serum Starvation: Seed GPR84-expressing cells and grow to 70-80% confluency. To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-18 hours.

  • This compound Stimulation: Treat the serum-starved cells with various concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes). Include an untreated or vehicle-treated control.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Total ERK1/2 Detection: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2, or run a parallel gel.

  • Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 represents the level of ERK activation.

Cell Viability Assay (MTT)

This assay is used to assess the potential cytotoxic effects of this compound on your cells.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound in Various Assays

AssayCell TypeRecommended Starting Concentration Range
Calcium MobilizationGPR84-expressing HEK293 or CHO cells1 nM - 1 µM
ERK PhosphorylationGPR84-expressing cell lines, Macrophages10 nM - 1 µM
cAMP InhibitionGPR84-expressing CHO cells1 nM - 1 µM
Cell Viability (MTT)Any cell line used in functional assays10 nM - 10 µM

Visualizations

GPR84_Signaling_Pathway TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds to Gi Gi Protein GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates PI3K PI3K Gi->PI3K Activates MEK MEK Gi->MEK Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca2+ IP3->Ca2 Mobilizes Inflammation Inflammatory Response Ca2->Inflammation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylates Phagocytosis Phagocytosis pAkt->Phagocytosis ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates pERK->Inflammation

Caption: GPR84 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture 1. Cell Culture (GPR84-expressing cells) StockSolution 2. Prepare this compound Stock Solution (DMSO) CellCulture->StockSolution WorkingDilutions 3. Prepare Working Dilutions StockSolution->WorkingDilutions DoseResponse 4. Dose-Response Experiment WorkingDilutions->DoseResponse TimeCourse 5. Time-Course Experiment DoseResponse->TimeCourse FunctionalAssay 6. Perform Functional Assays (Calcium, pERK, etc.) TimeCourse->FunctionalAssay DataAcquisition 7. Data Acquisition FunctionalAssay->DataAcquisition Analysis 8. Analyze Data (EC50, Max Response) DataAcquisition->Analysis Optimization 9. Optimize Conditions Analysis->Optimization

Caption: General Workflow for this compound Experiment Optimization.

Troubleshooting_Guide Start Start: No or Low Signal CheckExpression Check GPR84 Expression? Start->CheckExpression CheckConcentration Optimize this compound Concentration? CheckExpression->CheckConcentration Yes NoExpression Action: Use different cell line or transfect CheckExpression->NoExpression No CheckTime Optimize Incubation Time? CheckConcentration->CheckTime Yes WiderRange Action: Perform wider dose-response CheckConcentration->WiderRange No CheckCells Check Cell Health? CheckTime->CheckCells Yes TimeCourse Action: Perform time-course experiment CheckTime->TimeCourse No Solution Problem Solved CheckCells->Solution Yes ViabilityAssay Action: Perform cell viability assay CheckCells->ViabilityAssay No NoExpression->Start WiderRange->Start TimeCourse->Start ViabilityAssay->Start

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

avoiding TUG-2208 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TUG-891

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers effectively use the FFA4/GPR120 agonist, TUG-891, in cell line experiments while avoiding potential confounding effects that may be interpreted as cytotoxicity. Our aim is to provide clear and actionable advice to ensure the success and reproducibility of your experiments.

It appears there may be a misunderstanding regarding the compound "TUG-2208." Our database and the current scientific literature do not contain information on a compound with this designation. However, "TUG-891" is a well-characterized, potent, and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120).[1][2][3] This guide will focus on TUG-891, as it is likely the compound of interest for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What is TUG-891 and what is its primary mechanism of action?

TUG-891 is a synthetic, small-molecule agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120).[1][2] It is highly potent and selective for FFA4 over other free fatty acid receptors like FFA1, FFA2, and FFA3.[4] Its primary mechanism of action is to bind to and activate FFA4, which is a G-protein coupled receptor. This activation triggers downstream intracellular signaling pathways, primarily through Gαq/11, leading to an increase in intracellular calcium levels.[3][5][6] TUG-891 also stimulates β-arrestin recruitment, leading to receptor internalization and the activation of other signaling cascades, such as the ERK/MAPK pathway.[3][6]

Q2: I am observing unexpected cell death or poor cell health in my cultures treated with TUG-891. Is this compound cytotoxic?

While TUG-891 is not generally classified as a cytotoxic compound, researchers may encounter issues with cell health for several reasons. These are often related to experimental conditions rather than inherent toxicity. Potential causes include:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects or overwhelm cellular signaling pathways, which may manifest as reduced cell viability.

  • Solvent Toxicity: The solvent used to dissolve TUG-891, typically DMSO, can be toxic to cells at certain concentrations. It is crucial to use a final DMSO concentration that is well-tolerated by your specific cell line (usually ≤ 0.1%).

  • Cell Line Sensitivity: Different cell lines may have varying levels of FFA4 expression and downstream signaling components, making some more sensitive to TUG-891 than others.

  • Compound Stability and Solubility: TUG-891 has poor stability in vivo and its solubility in aqueous media is limited.[1] Precipitation of the compound in culture media can lead to inconsistent results and may adversely affect cell health.

Q3: What is the recommended working concentration for TUG-891 in cell culture experiments?

The optimal concentration of TUG-891 is highly dependent on the cell line and the specific biological question being investigated. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. Based on the literature, concentrations for in vitro cellular use are typically up to 10 µM.[7]

Troubleshooting Guide: Avoiding TUG-891 Associated Cellular Stress

This guide provides solutions to common problems researchers may face when working with TUG-891 in cell lines.

Problem Possible Cause Recommended Solution
Reduced cell viability or unexpected cell death. High concentration of TUG-891 leading to off-target effects.Perform a dose-response experiment to identify the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., 10 nM) and titrate up to a maximum of 10 µM.
High concentration of the solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO). Always include a vehicle control (solvent only) in your experiments.
Compound precipitation in the culture medium.Prepare fresh dilutions of TUG-891 from a stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.
Inconsistent or no observable effect of TUG-891. Low or no expression of FFA4 in the cell line.Verify the expression of FFA4 in your cell line of interest using techniques such as RT-qPCR or Western blotting. Consider using a positive control cell line known to express FFA4.
Sub-optimal incubation time.The kinetics of FFA4 signaling can vary. Perform a time-course experiment to determine the optimal duration of TUG-891 treatment for the specific downstream effect you are measuring (e.g., calcium mobilization, ERK phosphorylation, gene expression).
Inactivation of the compound.TUG-891 has limited stability.[1] Prepare fresh dilutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
High background signaling or unexpected off-target effects. Non-specific binding at high concentrations.Use the lowest effective concentration of TUG-891 as determined by your dose-response studies.
Contamination of the compound or reagents.Ensure the purity of your TUG-891 and the quality of your cell culture reagents.

Quantitative Data Summary

The following table summarizes the potency of TUG-891 on human and mouse FFA4 receptors.

Parameter Species Assay Value Reference
pEC50 HumanCalcium Mobilization7.36
pEC50 MouseCalcium Mobilization7.77
EC50 HumanFFA4 Activation0.0436 µM[4]
EC50 MouseFFA4 Activation0.0169 µM[4]
pEC50 HumanFFA1 (for selectivity)4.19

Experimental Protocols

General Protocol for Treating Cultured Cells with TUG-891

  • Cell Seeding: Plate your cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of TUG-891 Stock Solution: Prepare a high-concentration stock solution of TUG-891 in an appropriate solvent, such as DMSO (e.g., 10 mM). Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the TUG-891 stock solution. Prepare serial dilutions of the stock solution in serum-free or low-serum medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium from the cells and wash them once with sterile PBS. Add the medium containing the desired concentration of TUG-891 or the vehicle control to the cells.

  • Incubation: Incubate the cells for the predetermined duration of your experiment at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, proceed with your specific downstream assays, such as calcium imaging, Western blotting for protein phosphorylation, gene expression analysis, or cell viability assays.

Signaling Pathway and Experimental Workflow Diagrams

TUG_891_Signaling_Pathway TUG891 TUG-891 FFA4 FFA4/GPR120 TUG891->FFA4 Binds to Gq Gαq/11 FFA4->Gq Activates BetaArrestin β-Arrestin FFA4->BetaArrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC CellularResponse Cellular Responses (e.g., GLP-1 secretion, anti-inflammatory effects) Ca->CellularResponse ERK ERK/MAPK Pathway PKC->ERK ERK->CellularResponse Internalization Receptor Internalization BetaArrestin->Internalization

Caption: TUG-891 signaling pathway via FFA4/GPR120 activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellSeeding 1. Seed Cells PrepareStock 2. Prepare TUG-891 Stock Solution (DMSO) PrepareWorking 3. Prepare Working Solutions in Medium TreatCells 4. Treat Cells (TUG-891 vs. Vehicle) PrepareWorking->TreatCells Incubate 5. Incubate (Time-course) TreatCells->Incubate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability Signaling Signaling Analysis (e.g., Western Blot, Ca²⁺ imaging) Incubate->Signaling Functional Functional Assay (e.g., Secretion, Uptake) Incubate->Functional

References

Technical Support Center: TUG Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information is available for a specific entity designated "TUG-2208." This technical support center provides guidance on known biological molecules referred to as "TUG," which may be relevant to your research. Please select the section that corresponds to the "TUG" entity you are working with: TUG Protein (ASPSCR1/UBXD9), the GPR120 agonist TUG-891, or the long non-coding RNA TUG1.

Section 1: TUG Protein (ASPSCR1/UBXD9) in GLUT4 Trafficking

The TUG protein acts as a tether for GLUT4 storage vesicles (GSVs) and is crucial for insulin-stimulated glucose uptake.[1][2][3] Experimental variability can arise from several factors related to its function and regulation.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability when studying TUG protein function?

A1: Variability in experiments involving the TUG protein can stem from:

  • Cell type differences: TUG-mediated GLUT4 translocation is primarily studied in adipocytes and muscle cells; other cell types may not exhibit the same regulatory mechanisms.[4]

  • Insulin stimulation: The concentration, duration, and timing of insulin stimulation can significantly impact the extent of TUG cleavage and GLUT4 translocation.[1][3]

  • TUG protein expression levels: Overexpression or knockdown of TUG can have varied effects on GLUT4 sequestration and mobilization.[3]

  • Detection methods: The choice of antibodies for detecting TUG cleavage products and post-translational modifications can affect results.

Q2: What are essential controls for experiments investigating TUG-mediated GLUT4 translocation?

A2: To ensure robust and reproducible results, the following controls are recommended:

  • Positive Control: Insulin stimulation should be used to induce TUG cleavage and GLUT4 translocation.

  • Negative Control: Unstimulated cells (basal state) should be included to establish a baseline for GLUT4 localization and TUG integrity.

  • Loading Controls: When performing western blots, use housekeeping proteins (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Specificity Controls: For immunoprecipitation experiments, use isotype control antibodies to account for non-specific binding.

Troubleshooting Guide

Q: I am not observing insulin-stimulated TUG cleavage. What could be the issue?

A: This could be due to several factors:

  • Ineffective Insulin Stimulation:

    • Verify Insulin Bioactivity: Ensure the insulin stock is fresh and has been stored correctly. Test a dose-response curve to determine the optimal concentration for your cell line.

    • Check Stimulation Time: The kinetics of TUG cleavage may vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak response time.

  • Cellular Factors:

    • Cell Line Competency: Confirm that your cell line (e.g., 3T3-L1 adipocytes, primary muscle cells) is capable of insulin-responsive GLUT4 translocation.

    • Insulin Resistance: Prolonged cell culture or specific treatments can induce insulin resistance. Assess the phosphorylation status of Akt as a marker of insulin signaling pathway activation.[5][6]

  • Detection Issues:

    • Antibody Specificity: Use an antibody specifically validated for detecting the cleavage products of TUG.

    • Protein Extraction: Ensure your lysis buffer and protocol are optimized for preserving post-translational modifications and preventing protein degradation.

Experimental Protocols

Protocol 1: Immunoblotting for TUG Cleavage

  • Cell Culture and Treatment: Plate adipocytes or muscle cells and differentiate as required. Serum starve cells for 2-4 hours before stimulation with an optimized concentration of insulin for a predetermined time.

  • Protein Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against TUG overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Experimental Workflow

Caption: Insulin-stimulated TUG cleavage and GLUT4 translocation.

Section 2: TUG-891 (GPR120/FFA4 Agonist)

TUG-891 is a synthetic agonist for the G-protein coupled receptor GPR120 (also known as FFA4), which is involved in metabolic regulation and anti-inflammatory responses.[7][8]

Frequently Asked Questions (FAQs)

Q1: My experimental results with TUG-891 are inconsistent. What are the likely causes?

A1: Inconsistent results with TUG-891 can be attributed to:

  • Compound Stability and Solubility: TUG-891 may degrade over time or have poor solubility in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.

  • Receptor Expression Levels: The expression of GPR120 can vary significantly between cell lines and tissues. Verify GPR120 expression in your experimental system using qPCR or western blotting.

  • Off-Target Effects: While potent for GPR120, TUG-891 may have off-target effects at high concentrations. It shows limited selectivity over mouse FFA1, which could complicate in vivo studies in mice.[8][9]

  • Receptor Desensitization: Prolonged exposure to TUG-891 can lead to GPR120 phosphorylation, internalization, and desensitization of the signaling response.[8][9]

Q2: How can I control for off-target effects of TUG-891?

A2: To control for off-target effects, consider the following:

  • Use a GPR120 Antagonist: Pre-treatment with a specific GPR120 antagonist, such as AH7614, can help confirm that the observed effects are mediated through GPR120.[7]

  • Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration of TUG-891 to minimize potential off-target activities.

  • GPR120 Knockdown/Knockout Models: Utilize siRNA-mediated knockdown or CRISPR-Cas9 knockout of GPR120 to validate that the effects of TUG-891 are dependent on the receptor.

Troubleshooting Guide

Q: I am not observing the expected downstream signaling (e.g., Ca2+ mobilization, ERK phosphorylation) after TUG-891 treatment. What should I check?

A: If downstream signaling is absent:

  • Confirm GPR120 Expression: As mentioned, ensure your cells express functional GPR120.

  • Check Assay Conditions:

    • Calcium Assays: Ensure your calcium indicator dye is loaded correctly and that the assay buffer is appropriate.

    • Phosphorylation Assays: Use fresh lysis buffer with phosphatase inhibitors. The kinetics of ERK phosphorylation are rapid, so a time-course experiment is crucial.

  • Receptor Desensitization: If cells have been pre-exposed to other agonists or TUG-891 for an extended period, the receptor may be desensitized.[8] Allow for a washout period before stimulation.

Quantitative Data Summary
ParameterValue/ObservationSpeciesReference
TUG-891 ActivityPotent agonistHuman[8]
TUG-891 SelectivityLimited selectivity over FFA1Mouse[8]
Downstream SignalingCa2+ mobilization, β-arrestin recruitment, ERK phosphorylationHuman[8]
Receptor RegulationRapid phosphorylation and internalizationHuman[8]
Experimental Protocols

Protocol 2: Calcium Mobilization Assay

  • Cell Seeding: Seed GPR120-expressing cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescent plate reader with an injection system to add TUG-891 at various concentrations.

  • Data Acquisition: Measure fluorescence intensity before and after compound addition to determine changes in intracellular calcium levels.

Signaling Pathway Diagram

TUG891_Pathway TUG891 TUG-891 GPR120 GPR120/FFA4 TUG891->GPR120 activates Gq11 Gq/11 GPR120->Gq11 Arrestin β-Arrestin Recruitment GPR120->Arrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC ERK_pathway ERK Phosphorylation PKC->ERK_pathway Receptor_Internalization Receptor Internalization Arrestin->Receptor_Internalization TUG1_Mechanism cluster_mirnas microRNAs cluster_targets mRNA Targets cluster_pathways Signaling Pathways TUG1 lncRNA TUG1 miR145 miR-145 TUG1->miR145 sponges miR138 miR-138-5p TUG1->miR138 sponges miR186 miR-186 TUG1->miR186 sponges ZEB1 ZEB1 miR145->ZEB1 inhibits SIRT1 SIRT1 miR138->SIRT1 inhibits CPEB2 CPEB2 miR186->CPEB2 inhibits Cell_Proliferation Cell Proliferation ZEB1->Cell_Proliferation promotes Wnt_beta_catenin Wnt/β-catenin Pathway SIRT1->Wnt_beta_catenin activates Wnt_beta_catenin->Cell_Proliferation promotes Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis inhibits

References

Technical Support Center: TUG Compound Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TUG-series compounds in their experiments. Given the potential for nomenclature confusion, this guide addresses common pitfalls associated with GPR40 agonists (such as TUG-424 and TUG-770) and the GPR84 agonist TUG-2208.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for TUG compounds?

A1: The primary target depends on the specific TUG compound. TUG-424 and TUG-770 are potent and selective agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3] GPR40 is a key regulator of glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[4][5][6] Upon binding, these agonists potentiate the release of insulin in the presence of elevated glucose levels.[2][4] In contrast, this compound is an agonist for GPR84.[7][8]

Q2: What is the significance of GPR40 agonism in metabolic disease research?

A2: GPR40 is a promising therapeutic target for type 2 diabetes.[1][3][5] Its agonists enhance insulin secretion in a glucose-dependent manner, which can help to control blood glucose levels with a reduced risk of hypoglycemia compared to some other insulin secretagogues.[9][10] GPR40 is also expressed in enteroendocrine cells, where its activation can lead to the secretion of incretins like GLP-1 and GIP, further contributing to glucose homeostasis.[4][11]

Q3: What are the key differences between partial and full agonists of GPR40?

A3: Full agonists, such as AM-1638 and AM-5262, are capable of eliciting a maximal response from the GPR40 receptor.[9] Partial agonists, like AMG 837, produce a submaximal response.[9] Studies have suggested that full agonists may offer greater antidiabetic efficacy by strongly engaging both insulinogenic and incretinogenic pathways.[4][9]

Q4: Are there known off-target effects for these compounds?

A4: this compound has been shown to be highly selective for GPR84, with over 1000-fold selectivity against other free fatty acid receptors (FFA1, FFA2, FFA3, FFA4) at a concentration of 10 μM.[7] For GPR40 agonists, while they are designed to be selective, it is always crucial to profile them against a panel of related receptors to ensure specificity in your experimental system. Some early GPR40 agonists faced challenges with hepatotoxicity in clinical trials (e.g., TAK-875), highlighting the importance of assessing potential off-target effects.[5][6][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no insulin secretion in response to TUG-424/TUG-770 Insufficient glucose concentration.GPR40 agonism is glucose-dependent. Ensure that your assay buffer contains an adequate concentration of glucose (typically ≥5 mM) to stimulate insulin secretion.[2][4]
Cell line or islet viability issues.Perform a viability assay (e.g., trypan blue exclusion, MTT assay) to confirm cell health.
Incorrect compound concentration.Perform a dose-response curve to determine the optimal concentration for your specific cell type or experimental setup. The EC50 for TUG-424 is approximately 32 nM.[1]
Inconsistent results in in-vivo studies Poor compound solubility or stability.This compound is noted for its good solubility and microsomal stability.[7][8] For other compounds, ensure proper formulation. Consider assessing pharmacokinetic properties.
Issues with the animal model.Ensure the chosen animal model is appropriate and that the disease phenotype (e.g., hyperglycemia) is well-established.
Unexpected cellular responses Off-target effects.Profile the compound against other relevant receptors, especially other free fatty acid receptors.[7] Consider using a structurally distinct GPR40/GPR84 agonist as a control.
Vehicle effects.Ensure that the vehicle used to dissolve the compound does not have biological effects at the concentration used. Run a vehicle-only control.

Experimental Protocols & Methodologies

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a generalized procedure for assessing the effect of GPR40 agonists on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1E) or isolated islets.

  • Cell/Islet Preparation:

    • Culture cells or islets in appropriate media.

    • Prior to the assay, wash the cells/islets with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a pre-incubation period (e.g., 1-2 hours) to establish a basal insulin secretion rate.

  • Treatment:

    • Prepare KRB buffer with a stimulatory concentration of glucose (e.g., 16.7 mM).

    • Prepare treatment conditions in the high-glucose KRB buffer: vehicle control, positive control (e.g., a known secretagogue), and various concentrations of the TUG compound.

    • Remove the low-glucose pre-incubation buffer and add the treatment buffers to the cells/islets.

  • Incubation:

    • Incubate the cells/islets at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection & Analysis:

    • Collect the supernatant (which contains the secreted insulin).

    • Lyse the cells to determine the total insulin content.

    • Quantify the insulin concentration in the supernatant and cell lysate using an ELISA or RIA kit.

  • Data Normalization:

    • Express the secreted insulin as a percentage of the total insulin content to account for variations in cell number.

Visualizations

GPR40_Signaling_Pathway GPR40 Signaling Pathway for Insulin Secretion TUG_Agonist TUG-424 / TUG-770 GPR40 GPR40 (FFA1) TUG_Agonist->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Promotes fusion of PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: GPR40 agonist-induced insulin secretion pathway.

Experimental_Workflow_GSIS Experimental Workflow for GSIS Assay start Start: Culture Cells/Islets pre_incubation Pre-incubation: Low Glucose (e.g., 2.8 mM) KRB Buffer start->pre_incubation treatment Treatment: High Glucose (e.g., 16.7 mM) KRB Buffer + Vehicle/TUG Compound pre_incubation->treatment incubation Incubation at 37°C treatment->incubation collection Collect Supernatant Lyse Cells incubation->collection analysis Quantify Insulin (ELISA/RIA) collection->analysis end End: Data Analysis analysis->end

Caption: A typical workflow for a GSIS experiment.

References

Technical Support Center: Enhancing T-2208 In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-2208. This resource is designed for researchers, scientists, and drug development professionals to address challenges that may arise during in vivo experiments with this compound, particularly those related to achieving desired systemic exposure.

Compound Profile: this compound

This compound is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2] In preclinical studies, it has demonstrated favorable physicochemical and in vitro properties, including good solubility, low lipophilicity, and high in vitro permeability and microsomal stability.[1][2] These characteristics suggest a low probability of bioavailability issues stemming from poor solubility or rapid metabolism. However, discrepancies between in vitro and in vivo results can occur. This guide will help you navigate potential challenges in achieving optimal in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: My in vitro data for this compound shows good solubility and permeability, yet I'm observing low systemic exposure in my animal models. What are the likely causes?

A1: While this compound has favorable in vitro properties, several in vivo factors can lead to lower-than-expected bioavailability. The primary suspects are often first-pass metabolism in the gut wall and liver, and active efflux by transporters in the gastrointestinal tract.[3][4] Even with good membrane permeability, these biological barriers can significantly reduce the amount of this compound that reaches systemic circulation.[3]

Q2: What is first-pass metabolism and how can it affect this compound?

A2: First-pass metabolism, or presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body, which results in a reduction in the concentration of the active drug before it reaches systemic circulation.[5] For orally administered drugs like this compound, this primarily occurs in the liver and the gut wall.[5] Even though this compound shows good stability in liver microsome assays, other enzymes in the gut or liver could be responsible for its metabolism in vivo.

Q3: What are efflux transporters and how might they impact this compound bioavailability?

A3: Efflux transporters are proteins on cell membranes that actively pump substrates out of cells. In the intestines, transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can pump drugs that have been absorbed back into the intestinal lumen, thereby limiting their net absorption.[6][7] If this compound is a substrate for one of these transporters, its bioavailability could be significantly reduced despite its good passive permeability.

Q4: Could my formulation be the issue, even with a soluble compound?

A4: Yes, formulation can still be a factor. While solubility may not be the primary concern, the formulation vehicle can influence gastric emptying, intestinal transit time, and interaction with the gut mucosa. For instance, certain excipients can either enhance or inhibit the activity of metabolic enzymes and efflux transporters. Therefore, an inappropriate formulation could inadvertently exacerbate bioavailability issues.

Q5: What are some initial steps I can take to improve the in vivo exposure of this compound?

A5: A stepwise approach is recommended. First, confirm the in vivo result with a carefully controlled pharmacokinetic study. If low bioavailability is confirmed, consider co-administering this compound with a known inhibitor of common efflux transporters (e.g., verapamil for P-gp) or a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in a non-clinical setting to diagnose the problem. Additionally, exploring alternative routes of administration that bypass the gastrointestinal tract, such as subcutaneous or intravenous, can help determine the extent of first-pass metabolism.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low systemic exposure (AUC) after oral administration First-pass metabolism: Extensive metabolism in the gut wall or liver.- Conduct an in vivo pharmacokinetic study comparing oral (PO) and intravenous (IV) administration to determine absolute bioavailability.- Perform in vitro metabolic stability assays with intestinal S9 fractions in addition to liver microsomes.- Co-administer with a broad-spectrum CYP450 inhibitor in a research setting to assess the impact on exposure.
Efflux transporter activity: this compound is a substrate for transporters like P-gp or BCRP.- Perform a Caco-2 bidirectional permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active transport.- In non-clinical studies, co-administer with a known inhibitor of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if bioavailability increases.
High variability in plasma concentrations between subjects Inconsistent formulation: Precipitation of the compound in the dosing vehicle or in the GI tract.- Ensure the formulation is a stable solution or a uniform suspension.- Assess the solubility of this compound in simulated gastric and intestinal fluids.
Food effects: Presence or absence of food can alter GI physiology and drug absorption.- Standardize the feeding schedule of the animals in your studies. Fasting animals prior to dosing is a common practice.
Non-linear pharmacokinetics (dose-dependent bioavailability) Saturation of transporters or metabolic enzymes: At higher doses, efflux transporters or metabolic enzymes may become saturated, leading to a disproportionate increase in exposure.- Conduct a dose-escalation study and evaluate the dose-normalized AUC.

Data Presentation: Strategies to Mitigate Bioavailability Challenges

The following table summarizes formulation and co-administration strategies that can be employed to overcome common in vivo bioavailability barriers for research compounds.

Strategy Mechanism of Action Examples of Excipients/Inhibitors Potential Impact on this compound
Inhibition of First-Pass Metabolism Competitively or non-competitively inhibits metabolic enzymes (e.g., CYP3A4) in the gut and liver.[5]- Grapefruit juice (contains furanocoumarins)- Piperine- 1-Aminobenzotriazole (ABT)May increase the fraction of absorbed this compound that reaches systemic circulation.
Inhibition of Efflux Transporters Blocks the action of efflux pumps like P-gp and BCRP, increasing net absorption.- Verapamil (P-gp inhibitor)- Ko143 (BCRP inhibitor)- Polysorbate 80 (Tween® 80)- D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)Can significantly enhance the absorption of this compound if it is an efflux substrate.
Lipid-Based Formulations Can enhance lymphatic transport, partially bypassing the portal circulation and first-pass metabolism in the liver.- Self-emulsifying drug delivery systems (SEDDS)- Long-chain triglycerides (e.g., sesame oil)May provide an alternative absorption pathway for this compound, reducing hepatic first-pass effect.
Alternative Routes of Administration Bypasses the gastrointestinal tract and first-pass metabolism.[5]- Subcutaneous (SC) injection- Intravenous (IV) injection- Transdermal patchCan be used to determine the absolute bioavailability and to separate absorption issues from disposition characteristics.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following oral (PO) and intravenous (IV) administration.

Methodology:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats, 250-300g) and divide them into two groups (PO and IV administration), with at least 3-5 animals per group.

  • Dose Formulation:

    • IV Formulation: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., 5% DMSO, 40% PEG300, 5% Tween® 80, 50% saline).

    • PO Formulation: Dissolve or suspend this compound in an appropriate oral gavage vehicle (e.g., 0.5% methylcellulose in water).

  • Dose Administration:

    • Administer the IV dose as a single bolus via the tail vein.

    • Administer the PO dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from a suitable site (e.g., jugular vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis. Determine the absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To assess whether this compound is a substrate for efflux transporters such as P-glycoprotein.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with HEPES.

  • Permeability Assessment:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) side of the Transwell insert and measure its appearance in the basolateral (B) compartment over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) side and measure its appearance in the apical (A) compartment over time.

  • Sample Analysis: Quantify the concentration of this compound in the samples from both compartments at various time points using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B).

    • An efflux ratio greater than 2 is indicative of active efflux.

Visualizations

GPR84_Signaling_Pathway cluster_cell Myeloid Cell TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds to Gi Gi GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Pro-inflammatory & Pro-phagocytic Effects PKA->Downstream Leads to

Caption: Simplified GPR84 signaling pathway activated by this compound.

Bioavailability_Troubleshooting_Workflow start In Vivo Study: Low Systemic Exposure Observed for this compound check_properties Confirm In Vitro Properties: Good Solubility & Permeability? start->check_properties investigate_metabolism Investigate First-Pass Metabolism check_properties->investigate_metabolism Yes investigate_efflux Investigate Efflux Transporters check_properties->investigate_efflux Yes po_iv_pk PO vs. IV PK Study to Determine F% investigate_metabolism->po_iv_pk caco2 Caco-2 Bidirectional Permeability Assay investigate_efflux->caco2 low_f Low F% suggests First-Pass Metabolism po_iv_pk->low_f high_er High Efflux Ratio (>2) suggests Efflux caco2->high_er formulation_strategy Develop Formulation Strategy low_f->formulation_strategy high_er->formulation_strategy

Caption: Workflow for troubleshooting low in vivo bioavailability of this compound.

In_Vivo_Bioavailability_Barriers cluster_barriers Potential Bioavailability Barriers OralDose Oral Administration of this compound Dissolution Dissolution in GI Fluids OralDose->Dissolution Absorption Absorption across Gut Wall Dissolution->Absorption GIMetabolism Gut Wall Metabolism (First-Pass) Absorption->GIMetabolism Efflux Efflux Transporters (e.g., P-gp) Absorption->Efflux LiverMetabolism Hepatic Metabolism (First-Pass) Absorption->LiverMetabolism SystemicCirculation Systemic Circulation LiverMetabolism->SystemicCirculation

Caption: Potential in vivo barriers affecting this compound bioavailability.

References

Troubleshooting Inconsistent Results with GPR40 Agonist TAK-875 (Fasiglifam)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "TUG-2208" does not correspond to a known research molecule in publicly available databases. The information provided below pertains to TAK-875 (Fasiglifam) , a well-documented GPR40 agonist for which researchers have encountered variable results and significant adverse effects. It is presumed that "this compound" may be a misnomer or an internal compound identifier.

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing TAK-875 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is TAK-875 and what is its primary mechanism of action?

TAK-875, also known as Fasiglifam, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[2][3] Upon activation by medium and long-chain fatty acids or synthetic agonists like TAK-875, GPR40 stimulates glucose-dependent insulin secretion.[2][4][5] This means it enhances insulin release only in the presence of elevated glucose levels, which was a key therapeutic interest for type 2 diabetes.[6]

Q2: Why were the clinical trials for TAK-875 terminated?

Phase III clinical trials for TAK-875 were terminated due to concerns about liver safety.[2][7] A percentage of patients treated with TAK-875 showed signs of drug-induced liver injury (DILI).[7][8][9]

Q3: What are the known mechanisms behind TAK-875-induced hepatotoxicity?

Several mechanisms are proposed to contribute to TAK-875's liver toxicity. These include the formation of a reactive acyl glucuronide (AG) metabolite, inhibition of hepatic transporters (like MRP2, MRP3, and BSEP), and mitochondrial toxicity.[9][10][11] These factors can lead to an accumulation of bile acids, cellular stress, and hepatocellular necrosis.[10][11] Some studies also suggest that TAK-875 can induce the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[12]

Q4: Is TAK-875 a partial or full agonist of GPR40?

TAK-875 is considered a partial agonist of GPR40.[8] In contrast to full agonists, which can also stimulate the secretion of incretins like GLP-1 through Gαs signaling, partial agonists like TAK-875 primarily act through the Gαq pathway to increase intracellular calcium and stimulate insulin secretion.[8]

Troubleshooting Guide for Inconsistent Experimental Results

Issue 1: High Variability in Insulin Secretion Assays
Potential Cause Troubleshooting Recommendation
Endogenous Fatty Acid Levels The activity of TAK-875 is cooperative with endogenous free fatty acids (FFAs).[4][13] Variations in FFA levels in cell culture media or animal models can lead to inconsistent results. Standardize serum batches and consider using FFA-free BSA in your assay buffers.
GPR40 Expression Levels The efficacy of TAK-875 can be influenced by the expression level of GPR40 in your cell model.[4] Use a stable cell line with confirmed and consistent GPR40 expression. Overexpression in some systems can lead to artifacts.[8]
Glucose Concentration TAK-875's effect is glucose-dependent. Ensure precise and consistent glucose concentrations in your experiments to observe the expected potentiation of insulin secretion.
Compound Solubility Like many GPR40 agonists, TAK-875 is lipophilic. Poor solubility can lead to inconsistent effective concentrations. Ensure complete solubilization in your vehicle (e.g., DMSO) and watch for precipitation when diluting in aqueous buffers.
Issue 2: Unexpected Cytotoxicity or Off-Target Effects
Potential Cause Troubleshooting Recommendation
Hepatotoxicity If using liver-derived cells (e.g., HepG2), cytotoxicity is a known issue.[12] Be aware that TAK-875 can cause direct hepatotoxicity, potentially through ROS generation and mitochondrial impairment.[9][12] Perform dose-response cytotoxicity assays to determine a non-toxic working concentration range.
Mitochondrial Dysfunction TAK-875 can inhibit mitochondrial respiration.[9][10] If your experimental endpoint is sensitive to metabolic state, consider this potential confounding factor. Assays for mitochondrial function (e.g., Seahorse) can help clarify unexpected results.
Reactive Metabolites TAK-875 can form a reactive acyl glucuronide metabolite, which can covalently bind to proteins.[9][10] This could lead to various off-target effects, particularly in long-term incubation studies.

Experimental Protocols

Hepatocyte Covalent Binding Assay

This protocol is a summary of the methodology described by Otieno et al. (2018).[10]

  • Cell Culture: Plate human hepatocytes at a concentration of 1 x 10^6 cells/mL in Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES.

  • Incubation: Treat the cells with 10 µM of ¹⁴C-labeled TAK-875 for 4 hours at 37°C in a humidified incubator with 5% CO₂ and constant shaking.

  • Control: Use ¹⁴C-diclofenac as a positive control for covalent binding.

  • Non-Specific Binding: In a separate set of incubates, add the radiolabeled compound after the 4-hour incubation to determine non-specific binding.

  • Protein Precipitation and Washing: After incubation, precipitate the protein and wash extensively to remove any non-covalently bound radiolabel.

  • Quantification: Measure the radioactivity associated with the protein pellet to determine the extent of covalent binding, typically expressed as pmol equivalent/mg protein.

Data Summary

In Vitro Potency of TAK-875
Assay Cell Line Parameter Value
GPR40 ActivationCHO-hGPR40EC₅₀ (IP Production)72 nM[1]
GPR40 ActivationAequorin Assay (CHO cells)EC₅₀~14 nM[14]
Insulin SecretionINS-1 833/15 cells-Dose-dependent increase from 0.001-10 µM[1]
Reported Hepatotoxicity of TAK-875
Model Finding Reference
Human HepatocytesCovalent protein binding of 69.1 ± 4.3 pmol/mg protein[10]
HepG2 CellsInhibition of mitochondrial respiration[9]
Rats (High Dose)Increased ALT, bilirubin, and bile acids[9]
HepG2 CellsDecreased cell viability in a dose- and time-dependent manner[12]

Visualizations

GPR40_Signaling_Pathway GPR40 (TAK-875) Signaling Pathway TAK875 TAK-875 / FFAs GPR40 GPR40 (FFAR1) TAK875->GPR40 activates Gq Gαq GPR40->Gq couples to PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 releases Insulin Insulin Vesicle Exocytosis Ca2->Insulin triggers

Caption: Simplified Gαq signaling pathway for TAK-875 via GPR40.

Troubleshooting_Logic Troubleshooting Inconsistent Insulin Secretion start Inconsistent Insulin Secretion Results check_ffa Check Endogenous FFA Levels start->check_ffa check_gpr40 Verify GPR40 Expression start->check_gpr40 check_glucose Confirm Glucose Concentration start->check_glucose check_solubility Assess Compound Solubility start->check_solubility solution_ffa Standardize Media / Use FFA-free BSA check_ffa->solution_ffa Variable solution_gpr40 Use Stable Cell Line check_gpr40->solution_gpr40 Inconsistent solution_glucose Ensure Precise Dosing check_glucose->solution_glucose Inaccurate solution_solubility Confirm Solubilization check_solubility->solution_solubility Poor

Caption: Logical workflow for troubleshooting TAK-875 experiments.

References

Technical Support Center: Refinement of EZN-2208 (PEG-SN38) Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EZN-2208 (PEG-SN38).

Frequently Asked Questions (FAQs)

Q1: What is EZN-2208 and what is its mechanism of action?

A1: EZN-2208 is a water-soluble, PEGylated conjugate of SN38, the active metabolite of irinotecan.[1][2] SN38 is a potent topoisomerase I inhibitor.[3][4] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription.[5][6] SN38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA double-strand breaks during replication, S-phase arrest, and ultimately, apoptosis (cell death).[3][5] The PEGylation of SN38 in EZN-2208 increases its solubility, prolongs its circulation half-life, and allows for preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][2]

Q2: How is EZN-2208 administered in clinical settings?

A2: EZN-2208 is administered as an intravenous (IV) infusion.[1][7] Common administration schedules in clinical trials have been a 60-minute IV infusion given weekly for three weeks, followed by a one-week rest period (a 28-day cycle).[1][8][9][10] Another reported schedule is a 1-hour intravenous infusion once every 21 days.[7]

Q3: What is the recommended dose for EZN-2208?

A3: The recommended Phase II dose of EZN-2208, when administered weekly for three weeks in a four-week cycle, has been determined to be 9 mg/m².[1][11] Dose adjustments may be necessary based on patient tolerance and adverse events.[12]

Q4: What are the common adverse events associated with EZN-2208 treatment?

A4: The most frequently reported drug-related adverse events include nausea, diarrhea, fatigue, alopecia, neutropenia, and vomiting.[1][11] Dose-limiting toxicities observed in clinical trials have included febrile neutropenia and neutropenia that delayed subsequent doses.[1]

Q5: How should EZN-2208 be stored?

A5: While specific storage instructions for EZN-2208 are not detailed in the provided search results, as a PEGylated compound for intravenous administration, it should be handled according to standard pharmaceutical guidelines for sterile solutions. Typically, this would involve refrigeration and protection from light until reconstitution and administration.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high patient toxicity (e.g., severe neutropenia, diarrhea) - Patient may have a polymorphism in the UGT1A1 gene (e.g., UGT1A1*28), leading to reduced metabolism of SN38.[13]- Incorrect dose calculation or administration.- Genotype patients for UGT1A1 polymorphisms prior to treatment if possible.[14]- Review and verify all dosing calculations and administration procedures.- For grade 3 or greater toxicities, consider dose reduction to the next lower dose level (e.g., 7 mg/m²).[12]
Precipitation or instability of the reconstituted solution - Improper reconstitution solvent or procedure.- Incompatible infusion fluids or materials.- Reconstitute EZN-2208 according to the specific protocol provided by the manufacturer.- Use compatible intravenous fluids (e.g., 5% Dextrose Injection, USP or 0.9% Sodium Chloride Injection, USP) for dilution and infusion.
Lack of therapeutic effect - Tumor resistance to topoisomerase I inhibitors.- Insufficient drug accumulation at the tumor site.- Investigate mechanisms of resistance, such as alterations in topoisomerase I expression or activity of drug efflux pumps.- In preclinical models, consider combination therapies. For instance, co-administration with bevacizumab has been explored to potentially offset resistance mechanisms like the upregulation of HIF-1α.[12]
Inconsistent results in preclinical in vivo experiments - Variability in tumor implantation and growth.- Inconsistent drug administration.- Ensure standardized procedures for tumor cell implantation and monitor tumor growth closely to begin treatment at a consistent tumor volume.- Administer EZN-2208 via a consistent route and schedule. For example, in neuroblastoma xenografts, treatment was administered every other day for five doses.[15]

Data Presentation

Table 1: Summary of EZN-2208 Clinical Trial Data in Metastatic Breast Cancer (MBC)

Patient Cohort Prior Treatment Objective Response Rate (ORR) Clinical Benefit Rate (CBR) 6-month Progression-Free Survival (PFS)
ATAnthracycline and taxane25%43%33%
ATXAnthracycline, taxane, and capecitabine11%29%26%

Data from a Phase 2 study of EZN-2208 in patients with metastatic breast cancer.[16]

Table 2: Common Drug-Related Adverse Events (All Grades) in a Phase I Study

Adverse Event Percentage of Patients
Nausea51%
Diarrhea46%
Fatigue41%
Alopecia29%
Neutropenia24%
Vomiting22%

Data from a Phase I dose-escalation study in patients with advanced cancers.[1][11]

Experimental Protocols

Protocol: Administration of EZN-2208 in a Phase II Clinical Trial for Metastatic Breast Cancer

  • Patient Eligibility: Confirm patient has metastatic breast cancer and has received prior treatment with an anthracycline and a taxane.

  • Dosing: The recommended dose of EZN-2208 is 9 mg/m² (SN38 equivalence).[9][10][16]

  • Reconstitution and Dilution: Reconstitute the lyophilized EZN-2208 powder with a sterile diluent as specified by the manufacturer. Further dilute the reconstituted solution in a compatible intravenous fluid to the final concentration for infusion.

  • Administration: Administer the diluted EZN-2208 solution as a 60-minute intravenous infusion.[9][10][16]

  • Treatment Cycle: Administer EZN-2208 weekly for three consecutive weeks, followed by a one-week rest period. This constitutes one 4-week cycle.[8]

  • Monitoring: Monitor patients for adverse events, including complete blood counts, during and after each treatment cycle.

  • Dose Modification: In the event of grade 3 or greater toxicities, reduce the dose of EZN-2208 to the next lower dose level for subsequent cycles.[12]

Mandatory Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action EZN2208 EZN-2208 (PEG-SN38) SN38 SN38 (Active Metabolite) EZN2208->SN38 Release of SN38 TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Inhibition Ternary_Complex SN38-TopoI-DNA Ternary Complex DSB DNA Double-Strand Breaks Ternary_Complex->DSB Replication Fork Collision S_Phase_Arrest S-Phase Arrest DSB->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

Caption: Mechanism of action of EZN-2208.

G cluster_0 Pre-Treatment cluster_1 Treatment Cycle (4 Weeks) cluster_2 Post-Treatment Patient_Screening Patient Screening and Eligibility Dose_Calculation Dose Calculation (9 mg/m²) Patient_Screening->Dose_Calculation Week1 Week 1: 60-min IV Infusion Dose_Calculation->Week1 Week2 Week 2: 60-min IV Infusion Week1->Week2 Week3 Week 3: 60-min IV Infusion Week2->Week3 Week4 Week 4: Rest Period Week3->Week4 Monitoring Adverse Event Monitoring Week4->Monitoring Response_Assessment Tumor Response Assessment Monitoring->Response_Assessment

Caption: EZN-2208 clinical trial workflow.

References

Validation & Comparative

Validating TUG-2208 Agonist Activity on GPR84: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of TUG-2208 with other known GPR84 agonists, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. The G protein-coupled receptor 84 (GPR84) is a promising therapeutic target for a variety of inflammatory and fibrotic diseases. This compound has emerged as a potent agonist for this receptor, exhibiting favorable physicochemical properties for further investigation.

Comparative Analysis of GPR84 Agonists

The agonist activity of this compound and other selected compounds on GPR84 has been quantified using various in vitro assays. The following table summarizes their potency, often expressed as pEC50 (the negative logarithm of the EC50) or EC50 values, which represent the concentration of a drug that gives half-maximal response.

CompoundpEC50EC50Key Characteristics
This compound 8.98[1]-Low lipophilicity, good solubility, and in vitro permeability and microsomal stability.[1]
LY23710.15[1]0.189 nM[2]A highly efficient and potent GPR84 agonist.[1][2]
6-OAU-105 nM[1][3]A well-characterized synthetic agonist used in numerous GPR84 studies.[1][3]
ZQ-16-139 nM[4] / 213 nM[1][5]A potent and selective GPR84 agonist.[1][4][5]
DL-175-33 nMA selective GPR84 agonist with biased agonistic activity, favoring G protein signaling pathways.
OX04528-0.00598 nM / 5.98 pM[1][6][7][8][9]A highly potent, G-protein biased, and orally active GPR84 agonist.[1][6][7][8][9]

GPR84 Signaling and Agonist Validation

GPR84 primarily couples to the Gαi subunit of the heterotrimeric G protein.[10] Activation of GPR84 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Some agonists may exhibit biased signaling, preferentially activating G protein-dependent pathways over β-arrestin recruitment, or vice-versa. To comprehensively validate the agonist activity of a compound like this compound, a panel of functional assays is recommended.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 G_protein Gαi/βγ GPR84->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound) Agonist->GPR84 Binds to G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Leads to

Figure 1: GPR84 signaling pathway upon agonist binding.

Experimental Protocols

Detailed methodologies for key experiments to validate GPR84 agonist activity are provided below.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the Gαi signaling pathway.

cAMP_Assay_Workflow A Seed cells expressing GPR84 in a microplate B Incubate cells with the test compound (e.g., this compound) A->B C Stimulate cells with Forskolin to induce cAMP production B->C D Lyse cells and add cAMP detection reagents C->D E Measure signal (e.g., luminescence or fluorescence) D->E F Analyze data to determine IC50/EC50 values E->F

Figure 2: Workflow for a typical cAMP inhibition assay.

Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR84 in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control agonists in assay buffer.

  • Compound Addition: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation: Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the data as a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Calcium Mobilization Assay

This assay is particularly useful if the GPR84 agonist also couples to Gαq, leading to an increase in intracellular calcium.

Calcium_Assay_Workflow A Seed cells expressing GPR84 and a calcium-sensitive dye B Incubate cells to allow dye loading A->B C Add the test compound (e.g., this compound) B->C D Measure fluorescence changes in real-time using a plate reader C->D E Analyze data to determine EC50 values for calcium release D->E

Figure 3: Workflow for a calcium mobilization assay.

Protocol:

  • Cell Culture and Seeding: As described for the cAMP assay.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and control agonists.

  • Measurement: Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add the compound dilutions to the wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay determines if the agonist induces the recruitment of β-arrestin to the activated GPR84, a key step in receptor desensitization and an alternative signaling pathway.

Beta_Arrestin_Workflow A Use cells co-expressing GPR84 and a β-arrestin fusion protein B Add the test compound (e.g., this compound) A->B C Incubate to allow for β-arrestin recruitment B->C D Add detection reagents C->D E Measure signal (e.g., luminescence or fluorescence) D->E F Analyze data to determine EC50 values for β-arrestin recruitment E->F

Figure 4: Workflow for a β-arrestin recruitment assay.

Protocol:

  • Cell Line: Use a commercially available cell line engineered to report β-arrestin recruitment to GPR84 (e.g., PathHunter or Tango assay systems).

  • Cell Seeding: Seed the cells in a microplate according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of this compound and control agonists.

  • Compound Addition and Incubation: Add the compound dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: Add the detection reagents provided with the assay kit and incubate as recommended.

  • Measurement: Measure the resulting signal (typically luminescence) using a plate reader.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value for β-arrestin recruitment.

Conclusion

This compound is a potent GPR84 agonist with promising drug-like properties. The comparative data and detailed protocols provided in this guide will enable researchers to effectively validate its agonist activity and further explore its therapeutic potential. By employing a comprehensive panel of in vitro assays, a thorough understanding of the pharmacological profile of this compound and other GPR84 agonists can be achieved, facilitating the development of novel therapeutics for inflammatory and fibrotic diseases.

References

TUG-2208: A Comparative Guide to GPR84 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TUG-2208 with other key G protein-coupled receptor 84 (GPR84) agonists. The data presented is compiled from publicly available experimental findings to assist researchers in selecting the appropriate tool compounds for their studies.

Introduction to GPR84 and its Agonists

G protein-coupled receptor 84 (GPR84) is an orphan receptor primarily expressed in immune cells, including macrophages, neutrophils, and microglia. Its activation is associated with inflammatory responses, making it a potential therapeutic target for various inflammatory diseases. GPR84 is predominantly coupled to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A variety of synthetic agonists have been developed to probe the function of GPR84, each with distinct potency, efficacy, and signaling properties. This guide focuses on comparing this compound, a novel and potent GPR84 agonist, with other widely used or recently developed agonists such as ZQ-16, OX04528, 6-OAU, and DL-175.

Comparative Performance of GPR84 Agonists

The following tables summarize the key performance parameters of this compound and other selected GPR84 agonists based on in vitro pharmacological assays.

Table 1: Potency and Efficacy of GPR84 Agonists in cAMP Inhibition Assays
CompoundPotency (pEC50)Potency (EC50, nM)Efficacy (Emax)Reference Compound for Efficacy
This compound 8.98[1]~1.05Not explicitly statedNot applicable
OX04528 Not explicitly stated in pEC500.00598[2]Not explicitly statedNot applicable
TUG-2099 Not explicitly stated in pEC500.3[2]Not explicitly statedNot applicable
LY237 Not explicitly stated in pEC500.189[3]Not explicitly statedNot applicable
6-OAU Not explicitly stated in pEC5014 - 105[2][4]100% (relative to itself)Not applicable
ZQ-16 Not explicitly stated in pEC50134 - 213[5]Not explicitly statedNot applicable
DL-175 Not explicitly stated in pEC5033[6]99%[7]Capric Acid (100 µM)

Note: Potency and efficacy values can vary depending on the specific assay conditions and cell lines used.

Table 2: Signaling Bias of GPR84 Agonists (Gαi vs. β-Arrestin Recruitment)
CompoundGαi Signaling (cAMP Inhibition)β-Arrestin RecruitmentSignaling Bias
This compound Potent AgonistData not availableNot determined
OX04528 Highly Potent Agonist (EC50 = 5.98 pM)[8]No detectable effect up to 80 µM[9]G-protein biased
6-OAU AgonistInduces β-arrestin recruitment[5]Balanced or slight β-arrestin bias
ZQ-16 Agonist (EC50 = 134 nM)Induces β-arrestin recruitment (EC50 = 597 nM)[5]Slight G-protein bias
DL-175 Potent Agonist (EC50 = 33 nM)[6]No measurable effect up to 60 µM[9]Strongly G-protein biased

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GPR84 agonists.

cAMP Inhibition Assay

This assay measures the ability of a GPR84 agonist to inhibit the production of cyclic AMP, a key second messenger in the Gαi signaling pathway.

Objective: To determine the potency (EC50) and efficacy (Emax) of GPR84 agonists in inhibiting adenylyl cyclase activity.

Materials:

  • HEK293 or CHO cells stably expressing human GPR84.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (GPR84 agonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture GPR84-expressing cells to ~80-90% confluency.

  • Cell Plating: Seed cells into 384-well plates at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.

  • Assay: a. Aspirate the culture medium from the wells. b. Add the diluted agonists to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except for the negative control) to stimulate cAMP production. d. Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay is used to determine whether GPR84 activation by an agonist leads to the recruitment of β-arrestin, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Objective: To measure the potency (EC50) and efficacy (Emax) of GPR84 agonists in inducing the recruitment of β-arrestin to the receptor.

Materials:

  • Cells engineered to co-express GPR84 and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

  • Assay medium.

  • Test compounds (GPR84 agonists).

  • Detection reagents specific to the assay technology.

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test agonists to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow signal development.

  • Signal Measurement: Read the plate on a luminometer or fluorescence plate reader.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

GPR84 Signaling Pathway

GPR84_Signaling cluster_membrane Cell Membrane GPR84 GPR84 Gi Gαi/o GPR84->Gi Activates BetaArrestin β-Arrestin GPR84->BetaArrestin Recruits Agonist GPR84 Agonist (e.g., this compound) Agonist->GPR84 Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Inflammation) CREB->Gene Internalization Receptor Internalization BetaArrestin->Internalization

Caption: Simplified GPR84 signaling cascade upon agonist binding.

Experimental Workflow for Agonist Characterization

Experimental_Workflow start Start: GPR84 Agonist (e.g., this compound) cAMP_assay cAMP Inhibition Assay (Gαi Pathway) start->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Signaling Bias) start->arrestin_assay selectivity_assay Selectivity Profiling (vs. other receptors) start->selectivity_assay potency_efficacy Determine Potency (EC50) and Efficacy (Emax) cAMP_assay->potency_efficacy bias_analysis Analyze Signaling Bias arrestin_assay->bias_analysis end Comprehensive Agonist Profile potency_efficacy->end bias_analysis->end selectivity_result Determine Selectivity Profile selectivity_assay->selectivity_result selectivity_result->end

Caption: Workflow for characterizing the pharmacological profile of a GPR84 agonist.

Conclusion

This compound emerges as a highly potent GPR84 agonist with favorable physicochemical properties, making it a valuable tool for in vitro and in vivo studies. When compared to other agonists, the landscape of GPR84 tools reveals a spectrum of potencies and signaling biases. For instance, OX04528 demonstrates exceptionally high potency and strong G-protein bias, suggesting its utility in studies focused on Gαi-mediated pathways. In contrast, balanced agonists like 6-OAU can be employed to investigate the full range of GPR84 signaling, including β-arrestin-mediated events. The choice of agonist should, therefore, be guided by the specific research question and the desired signaling pathway to be interrogated. This guide provides a foundational dataset to aid in this selection process.

References

Ersodetug: A Novel Approach to Hyperinsulinism Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ersodetug (RZ358), an investigational monoclonal antibody, with standard treatments for congenital and tumor-induced hyperinsulinism. The information is supported by available clinical and preclinical data, with a focus on quantitative outcomes and experimental methodologies.

Introduction to Ersodetug and Hyperinsulinism

Hyperinsulinism is a condition characterized by excessive insulin secretion, leading to severe and persistent hypoglycemia. It can be congenital, due to genetic mutations affecting pancreatic β-cell function, or acquired, often associated with insulin-producing tumors (insulinomas) or non-islet cell tumors that secrete insulin-like growth factors (NICTH). Standard treatments aim to control hypoglycemia but are often associated with significant side effects or are not universally effective.

Ersodetug is a novel, fully human monoclonal antibody that acts as an allosteric modulator of the insulin receptor. By binding to a unique site on the receptor, it attenuates downstream signaling in the presence of high insulin or insulin-like growth factor levels. This mechanism offers a targeted approach to managing hypoglycemia in various forms of hyperinsulinism.[1][2][3]

Comparative Efficacy of Ersodetug and Standard Treatments

The following tables summarize the available efficacy data for Ersodetug and current standard-of-care treatments for congenital hyperinsulinism and tumor-induced hypoglycemia. It is important to note that direct head-to-head comparative trials are limited as Ersodetug is still under investigation.

Congenital Hyperinsulinism

Table 1: Efficacy of Treatments for Congenital Hyperinsulinism

TreatmentEfficacy MetricReported EfficacySource(s)
Ersodetug (RZ358) Primary endpoints of ongoing Phase 3 sunRIZE trial (NCT04841961)Change from baseline in the average number of hypoglycemia events per week and the average percent time in hypoglycemia. Topline results are anticipated in December 2025.[4][5]
Diazoxide Response RatePooled estimate of 71% (95% CI 50%–93%) in patients with hyperinsulinemic hypoglycemia.[6] Response is dependent on the underlying genetic mutation and is often ineffective in patients with K-ATP channel defects.[6][7][6][7]
Octreotide Efficacy in Diazoxide-Unresponsive PatientsIn a study of 122 patients, octreotide monotherapy had a 93% success rate in maintaining blood glucose levels.[8][9] Another study showed it effectively increased blood glucose in all 25 children with diazoxide-unresponsive CHI.[10][8][9][10]
Surgery (Pancreatectomy) Cure Rate (Focal Disease)Partial pancreatectomy cures approximately 97% of patients with focal congenital hyperinsulinism.[11][11][12][13]
Outcome (Diffuse Disease)Near-total pancreatectomy for diffuse disease resulted in 31% of patients being euglycemic, 20% hyperglycemic, and 49% still requiring treatment for hypoglycemia at hospital discharge.[11] There is a long-term risk of developing diabetes.[12][11][12]
Tumor-Induced Hypoglycemia

Table 2: Efficacy of Treatments for Tumor-Induced Hypoglycemia

TreatmentEfficacy MetricReported EfficacySource(s)
Ersodetug (RZ358) Expanded Access Program (5 patients with metastatic insulin-producing tumors)4 out of 5 patients achieved complete discontinuation of parenteral dextrose, and one had a 50% reduction. 3 patients had a complete resolution of hypoglycemia within two weeks.[14][14]
Primary endpoint of ongoing Phase 3 upLIFT trial (NCT06881992)Proportion of participants achieving at least a 50% reduction from baseline in intravenous glucose infusion rate.[5][15][5][15]
Surgery (Tumor Resection) Cure RateComplete surgical resection of the tumor is curative for hypoglycemia.[16][17][16][17]
Glucocorticoids Prevention of HypoglycemiaCan be effective in preventing hypoglycemia when tumor resection is not feasible, although recurrence can occur with tumor progression.[16][18][16][18]
Octreotide Response Rate (Insulinoma)Approximately 50% of patients with insulinoma may benefit from octreotide to prevent hypoglycemia.[19][19]

Signaling Pathway and Experimental Workflow

Ersodetug Mechanism of Action

Ersodetug functions by binding to an allosteric site on the insulin receptor, which is distinct from the insulin binding site. This binding non-competitively inhibits the receptor's signaling cascade, thereby reducing glucose uptake by peripheral tissues and mitigating hypoglycemia.

Ersodetug_Mechanism_of_Action cluster_cell Target Cell (e.g., Hepatocyte, Myocyte) IR Insulin Receptor Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IR->Signaling Activates Ersodetug Ersodetug Ersodetug->IR Binds to allosteric site Ersodetug->Signaling Inhibits Insulin Insulin / IGF-2 Insulin->IR Binds GlucoseUptake Glucose Uptake Signaling->GlucoseUptake Promotes

Ersodetug's allosteric inhibition of the insulin receptor signaling pathway.
Clinical Trial Workflow: The upLIFT Study

The upLIFT clinical trial is a Phase 3 study evaluating the efficacy and safety of Ersodetug in patients with tumor-induced hypoglycemia. The study employs a single-arm, open-label design.

upLIFT_Trial_Workflow Start Patient Enrollment (Tumor HI with uncontrolled hypoglycemia) Screening Screening Period (up to 4 weeks) Start->Screening Treatment Treatment Period (8 weeks) Ersodetug 9 mg/kg weekly + Standard of Care Screening->Treatment OLE Open-Label Extension (up to 3 years, optional) Treatment->OLE Optional FollowUp End of Study Follow-up (up to 20 weeks post-last dose) Treatment->FollowUp Endpoint Primary Endpoint Assessment: ≥50% reduction in IV glucose infusion rate Treatment->Endpoint

Workflow of the Phase 3 upLIFT clinical trial for Ersodetug.

Experimental Protocols

Detailed methodologies for the key studies cited are provided below.

Expanded Access Program for Ersodetug in Tumor Hyperinsulinism
  • Study Design : An expanded access program for compassionate use of Ersodetug in patients with refractory hypoglycemia due to metastatic insulin-producing tumors.

  • Participants : Five adult patients (2 male, 3 female) who required continuous parenteral dextrose.

  • Intervention : Ersodetug was initiated at a dose of 6 or 9 mg/kg administered via a 30-minute intravenous infusion every 1-2 weeks. The dose was titrated based on clinical response at the physician's discretion.

  • Efficacy Assessment : The primary outcome was the reduction or discontinuation of parenteral dextrose and the resolution of hypoglycemia.[14]

Phase 3 upLIFT Clinical Trial (NCT06881992)
  • Study Design : A single-arm, open-label, pivotal Phase 3 trial.

  • Participants : Approximately 16 participants with insulinoma or non-islet cell tumors who have uncontrolled hypoglycemia requiring continuous intravenous glucose.

  • Intervention : Ersodetug is administered at a dose of 9 mg/kg weekly for 8 weeks as an add-on to the standard of care.

  • Primary Endpoint : The proportion of participants achieving at least a 50% reduction from baseline in their intravenous glucose infusion rate (GIR).

  • Secondary Endpoints : Include the number of participants and time to discontinuation of GIR, time to hospital discharge, and frequency of hypoglycemic events.[5][15][20]

Surgical Treatment of Congenital Hyperinsulinism
  • Study Design : A retrospective review of 500 patients with congenital hyperinsulinism who underwent pancreatectomy.

  • Participants : 246 patients with focal HI, 202 with diffuse HI, 37 with atypical HI, and 15 with insulinoma.

  • Intervention : Patients with focal HI underwent partial pancreatectomy, while those with diffuse disease who were unresponsive to medical management had a near-total (98%) pancreatectomy.

  • Outcome Measures : Cure rates for focal disease and glycemic control (euglycemia, hyperglycemia, or continued need for hypoglycemia treatment) for diffuse disease were assessed.[11][21]

Conclusion

Ersodetug represents a promising targeted therapy for the management of hypoglycemia in both congenital and tumor-induced hyperinsulinism. Its novel mechanism of action, acting as an allosteric inhibitor of the insulin receptor, offers a potential advantage over existing treatments, particularly for patients who are refractory to or cannot tolerate standard therapies. While ongoing Phase 3 clinical trials will provide more definitive comparative efficacy and safety data, preliminary results from expanded access programs are encouraging. The data from the sunRIZE and upLIFT trials will be crucial in establishing the role of Ersodetug in the treatment paradigm for these rare and serious conditions.

References

Cross-Validation of TUG-2208 Effects in Different Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TUG-2208, a potent G protein-coupled receptor 84 (GPR84) agonist, with other known GPR84 agonists. The objective is to present a cross-validation of its effects based on available data from various experimental models, highlighting its potential as a research tool and therapeutic agent.

Introduction to GPR84 and its Agonists

GPR84 is a G protein-coupled receptor primarily expressed in immune cells, such as macrophages, neutrophils, and microglia. Its activation is associated with pro-inflammatory responses, making it a potential therapeutic target for a variety of inflammatory diseases.[1] GPR84 signaling is complex, involving multiple downstream pathways, including Gαi-mediated inhibition of cAMP and β-arrestin recruitment. Agonists for this receptor can exhibit biased signaling, preferentially activating one pathway over another, which can lead to different functional outcomes.

This compound has been identified as a highly potent GPR84 agonist with favorable physicochemical properties, including low lipophilicity, good solubility, and high microsomal stability, making it a valuable tool for in vivo studies.[2] This guide compares this compound with other notable GPR84 agonists, including TUG-2099, 6-OAU, ZQ-16, and the biased agonist DL-175, across different experimental platforms.

Comparative Efficacy and Potency

The following table summarizes the reported potency of this compound and other GPR84 agonists in various in vitro assays. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

CompoundAssay TypeCell LinePotency (pEC50/EC50)Reference
This compound cAMP accumulationCHO-hGPR84pEC50 = 8.98[2]
TUG-2099 cAMP accumulationCHO-hGPR84EC50 = 0.3 nM[3]
6-OAU cAMP accumulationCHO-GPR84-[4]
ZQ-16 Calcium mobilizationHEK293-GPR84-Gα16EC50 = 0.213 µM[5][6]
DL-175 cAMP accumulation--[3]

Cross-Validation of Effects in Different Models

The functional effects of GPR84 activation can vary depending on the model system and the specific agonist used. This section compares the reported effects of this compound and other agonists in in vitro and in vivo models of inflammation and other pathologies.

In Vitro Models
AgonistCell TypeModelObserved EffectsReference
6-OAU THP-1 macrophagesInflammationIncreased pro-inflammatory cytokines and ROS production.[5]
Murine BMDMsInflammationNo induction of pro-inflammatory responses, ROS production, or phagocytosis.[5]
Primary brown adipocytesMetabolismIncreased expression of thermogenic genes and mitochondrial respiration.[7]
ZQ-16 THP-1 macrophagesInflammationSimilar effects to 6-OAU, increasing pro-inflammatory cytokines.[5]
Murine BMDMsInflammationNo induction of pro-inflammatory responses.[5]
DL-175 M1-polarized U937 macrophagesChemotaxisFails to promote chemotaxis, suggesting G-protein signaling bias.[8]
In Vivo Models
AgonistAnimal ModelDisease ModelKey FindingsReference
6-OAU MouseSkin Wound HealingRescued myeloid cell numbers and tissue repair in diabetic mice.[9]
MouseBrown Adipose Tissue ActivationMaintained core body temperature better during cold exposure.[7]
6-OAU & ZQ-16 MouseColorectal Cancer (MC38 tumor model)Failed to inhibit tumor growth.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling GPR84 GPR84 G_alpha_i Gαi GPR84->G_alpha_i activates Beta_arrestin β-arrestin GPR84->Beta_arrestin recruits Akt Akt Pathway GPR84->Akt Agonist This compound (or other agonist) Agonist->GPR84 binds AC Adenylyl Cyclase G_alpha_i->AC inhibits cAMP ↓ cAMP AC->cAMP MAPK MAPK Pathway (e.g., ERK) Beta_arrestin->MAPK Inflammatory_response Pro-inflammatory Gene Expression MAPK->Inflammatory_response NFkB NF-κB Pathway Akt->NFkB NFkB->Inflammatory_response

GPR84 Signaling Cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_culture Cell Culture (e.g., Macrophages, CHO-hGPR84) Treatment Treatment with This compound vs. Alternatives Cell_culture->Treatment Functional_assays Functional Assays (cAMP, Calcium, Cytokine, Migration) Treatment->Functional_assays Data_analysis1 Data Analysis & Comparison Functional_assays->Data_analysis1 Data_analysis2 Data Analysis & Comparison Data_analysis1->Data_analysis2 Inform Animal_model Animal Model Selection (e.g., Inflammation, Cancer) Dosing Compound Administration (this compound vs. Alternatives) Animal_model->Dosing Monitoring Monitoring of Disease Progression & Physiological Parameters Dosing->Monitoring Tissue_analysis Ex Vivo Tissue Analysis (Histology, Gene Expression) Monitoring->Tissue_analysis Tissue_analysis->Data_analysis2

Generalized Experimental Workflow.

Detailed Experimental Protocols

In Vitro cAMP Measurement Assay

This protocol is adapted from studies on GPR84 agonists.[4]

  • Cell Culture: CHO-K1 cells stably expressing human GPR84 are plated in a 96-well plate at a density of 15,000 cells/well and incubated for 24 hours.

  • Assay Preparation: The culture medium is removed and replaced with PBS.

  • Agonist Treatment: Cells are treated with 25 µM forskolin (to stimulate cAMP production) and varying concentrations of the GPR84 agonist (e.g., this compound) or vehicle for 30 minutes at 37°C.

  • Cell Lysis and Detection: Cell lysis and cAMP detection are performed using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of forskolin-induced cAMP production is calculated for each agonist concentration, and EC50 values are determined.

In Vivo Murine Model of Skin Wound Healing

This protocol is a generalized representation based on similar in vivo studies.[9]

  • Animal Model: Diabetic (e.g., db/db) or wild-type mice are used.

  • Wounding: Full-thickness excisional wounds are created on the dorsum of the mice.

  • Compound Administration: A solution of the GPR84 agonist (e.g., this compound) or vehicle is administered locally or systemically at specified doses and time points.

  • Wound Closure Measurement: The wound area is measured at regular intervals to assess the rate of wound closure.

  • Tissue Collection and Analysis: At the end of the experiment, wound tissue is collected for histological analysis (e.g., H&E staining for immune cell infiltration) and gene expression analysis (e.g., qPCR for inflammatory markers).

  • Statistical Analysis: Statistical tests are used to compare the effects of the agonist treatment with the vehicle control group.

Conclusion

This compound is a potent GPR84 agonist with promising characteristics for both in vitro and in vivo research. The available data, when compared with other GPR84 agonists like 6-OAU and ZQ-16, suggests that the effects of GPR84 activation are highly context-dependent, varying with the specific agonist, cell type, and disease model. The discrepancy in the effects of agonists between human and murine macrophage cell lines highlights the importance of careful model selection and cross-validation. The biased agonism exhibited by compounds like DL-175 further underscores the complexity of GPR84 signaling and presents an opportunity for developing pathway-specific therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.

References

independent replication of TUG-2208 studies

Author: BenchChem Technical Support Team. Date: December 2025

An independent review of TUG-2208 studies could not be conducted as the identifier "this compound" appears to be incorrect. Publicly available information and scientific literature databases do not contain references to a compound or drug with this designation.

Initial searches for "this compound" exclusively returned information related to a Damen Stan Tug 2208 model of tugboat, a vessel used for harbor and coastal towing. There is no indication of a pharmacological agent or research compound with this name in the retrieved documents.

Subsequent attempts to find information on the mechanism of action, signaling pathways, or comparative studies for a "this compound" were unsuccessful due to the lack of a relevant scientific context for this identifier.

It is recommended that researchers, scientists, and drug development professionals verify the correct nomenclature or internal identifier of the compound of interest to enable a thorough and accurate comparative analysis. Without the correct name, it is not possible to provide data on its performance relative to other alternatives, detail experimental protocols, or visualize its biological pathways.

TUG-2208: A Comparative Guide to its GPR84 Agonist Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TUG-2208, a potent G-protein coupled receptor 84 (GPR84) agonist, and its selectivity profile against other receptors. The information is compiled from peer-reviewed scientific literature to ensure accuracy and objectivity, with a focus on quantitative data and experimental methodologies.

Introduction to this compound

This compound is a recently developed small molecule agonist for GPR84, a receptor implicated in inflammatory and immune responses. Identified as "compound 42a" in its discovery publication, this compound exhibits high potency and improved physicochemical properties, such as lower lipophilicity and good solubility, making it a valuable tool for studying GPR84 pharmacology. GPR84 is primarily activated by medium-chain fatty acids and is expressed in various immune cells, including macrophages, neutrophils, and microglia. Its activation triggers a cascade of intracellular events that modulate immune and inflammatory responses.

Selectivity Profile of this compound

A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related and unrelated receptors. The following table summarizes the selectivity of this compound against other free fatty acid receptors (FFARs).

ReceptorGene NameLigandThis compound ActivityFold Selectivity (over GPR84)
GPR84 GPR84 Medium-chain fatty acids Agonist (pEC50 = 8.98) -
FFA1FFAR1Long-chain fatty acidsNo significant activity>1000
FFA2FFAR2Short-chain fatty acidsNo significant activity>1000
FFA3FFAR3Short-chain fatty acidsNo significant activity>1000
FFA4FFAR4Long-chain fatty acidsNo significant activity>1000

Data sourced from supplier information and pending confirmation from primary literature.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity of GPR84 agonists.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the receptor of interest (e.g., GPR84, FFA1, FFA2, etc.).

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the downstream signaling effects of receptor activation. As GPR84 is a G(i/o)-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the receptor of interest are cultured and plated.

  • Stimulation: The cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production and then incubated with varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonists or IC50 for antagonists.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GPR84 signaling pathway and a typical workflow for assessing compound selectivity.

GPR84_Signaling_Pathway TUG2208 This compound GPR84 GPR84 TUG2208->GPR84 Binds to Gi_o Gα(i/o) βγ GPR84->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Response Modulation of Immune Response CREB->Immune_Response Regulates Gene Transcription for

Caption: GPR84 signaling cascade initiated by this compound.

Selectivity_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Data Analysis Primary_Assay Primary Functional Assay (e.g., GPR84 cAMP) Selectivity_Panel Selectivity Panel (e.g., FFA1, FFA2, FFA3, FFA4) Primary_Assay->Selectivity_Panel Active Compounds Data_Analysis Determine EC50/IC50 Calculate Fold Selectivity Selectivity_Panel->Data_Analysis Compound_Library Test Compound (this compound) Compound_Library->Primary_Assay

Caption: Workflow for this compound selectivity profiling.

Comparative Analysis of GLPG1205 and a GPR183 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding in the initial topic request. The designation "TUG-2208" corresponds to a model of a tugboat, the Damen Stan Tug 2208, and not a therapeutic compound. Therefore, a direct comparative analysis between a tugboat and the GPR84 antagonist GLPG1205 is not feasible.

To provide a valuable and relevant comparison for researchers, scientists, and drug development professionals, this guide will instead conduct a comparative analysis of GLPG1205 and a selective antagonist for a related G-protein coupled receptor, GPR183 . GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is, like GPR84, implicated in inflammatory and immune responses, making a comparison of their antagonists highly relevant for the target audience. This guide will focus on a well-characterized GPR183 antagonist, NIBR189 , for which sufficient experimental data is available in the public domain.

This comparative analysis will delve into the mechanism of action, experimental data, and signaling pathways of GLPG1205 and a representative GPR183 antagonist, providing a comprehensive resource for understanding their potential therapeutic applications.

This guide provides a detailed comparison of the pharmacological and experimental profiles of GLPG1205, a selective GPR84 antagonist, and a representative GPR183 antagonist.

Introduction to GLPG1205 and GPR183 Antagonists

GLPG1205 is an experimental drug that acts as a selective antagonist or negative allosteric modulator of the G-protein coupled receptor 84 (GPR84).[1] GPR84 is activated by medium-chain free fatty acids and is associated with inflammatory and fibrotic diseases.[2] GLPG1205 has been investigated in Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) and ulcerative colitis.[1][3] While development for these indications was halted due to insufficient efficacy, research into its potential for other conditions like asthma and acute immune-mediated liver injury continues.[1][4]

GPR183 (EBI2) is a G-protein coupled receptor activated by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC). It plays a crucial role in regulating immune cell migration and positioning, and its dysregulation has been linked to various inflammatory and autoimmune diseases.[5][6] Antagonists of GPR183 are being explored as potential therapeutics for these conditions. For the purpose of this comparison, we will refer to data available for representative GPR183 antagonists.

Mechanism of Action and Signaling Pathways

Both GPR84 and GPR183 are Gαi-coupled receptors. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also signal through other pathways, such as calcium mobilization.

GLPG1205 acts by blocking the binding of endogenous ligands to GPR84, thereby inhibiting its downstream signaling. This is expected to reduce the pro-inflammatory and pro-fibrotic effects associated with GPR84 activation.

GPR183 antagonists competitively block the binding of oxysterols to GPR183, thereby inhibiting its signaling. This can modulate immune cell trafficking and reduce inflammation in pathological conditions. For instance, GPR183 antagonism has been shown to reduce macrophage infiltration in viral infections.[7]

G_Protein_Signaling cluster_GPR84 GPR84 Signaling cluster_GPR183 GPR183 Signaling GPR84 GPR84 G_alpha_i_84 Gαi GPR84->G_alpha_i_84 Activates AC_84 Adenylyl Cyclase G_alpha_i_84->AC_84 Inhibits cAMP_84 cAMP AC_84->cAMP_84 Decreases Inflammation_Fibrosis Inflammation & Fibrosis cAMP_84->Inflammation_Fibrosis Modulates GLPG1205 GLPG1205 GLPG1205->GPR84 Inhibits MCFA Medium-Chain Fatty Acids MCFA->GPR84 Activates GPR183 GPR183 G_alpha_i_183 Gαi GPR183->G_alpha_i_183 Activates AC_183 Adenylyl Cyclase G_alpha_i_183->AC_183 Inhibits cAMP_183 cAMP AC_183->cAMP_183 Decreases Immune_Response Immune Cell Migration cAMP_183->Immune_Response Modulates GPR183_Antagonist GPR183 Antagonist (e.g., NIBR189) GPR183_Antagonist->GPR183 Inhibits Oxysterols Oxysterols Oxysterols->GPR183 Activates

G-Protein Coupled Receptor Signaling Pathways for GPR84 and GPR183.

Quantitative Data Comparison

The following table summarizes key in vitro potency data for GLPG1205 and a representative GPR183 antagonist.

ParameterGLPG1205 (GPR84)GPR183 Antagonist (Representative)Reference
Target GPR84GPR183[1][5]
IC50 15 nM (ROS production in neutrophils)Varies by compound[8]
Binding Affinity (Ki) Not explicitly statedVaries by compound

Note: Direct comparison of IC50 values should be interpreted with caution due to different assay conditions.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound to its receptor is a competitive radioligand binding assay.

experimental_workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor (GPR84 or GPR183) start->prepare_membranes incubate Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound (GLPG1205 or GPR183 antagonist) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound fraction separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell lines overexpressing the human GPR84 or GPR183 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific for the receptor and a range of concentrations of the unlabeled test compound.

  • Separation: The reaction mixture is filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Studies (General Protocol)

The therapeutic potential of GLPG1205 and GPR183 antagonists has been evaluated in various animal models of disease.

GLPG1205 in a Mouse Model of Idiopathic Pulmonary Fibrosis:

  • Model: Bleomycin-induced pulmonary fibrosis in mice.

  • Protocol: Mice are treated with bleomycin to induce lung fibrosis. GLPG1205 is administered orally, typically once or twice daily, for a specified duration.

  • Endpoints: Efficacy is assessed by measuring changes in lung function, histological analysis of lung tissue to quantify fibrosis (e.g., Ashcroft score), and measurement of collagen deposition.

GPR183 Antagonist in a Mouse Model of Influenza Infection:

  • Model: Influenza A virus (IAV) infection in mice.

  • Protocol: Mice are infected with IAV. The GPR183 antagonist is administered, often starting 24 hours post-infection.

  • Endpoints: Efficacy is evaluated by measuring macrophage infiltration into the lungs, levels of pro-inflammatory cytokines (e.g., IL-6, TNF), and viral load.[7]

Preclinical and Clinical Findings

GLPG1205:

  • Preclinical: Showed promising results in animal models of IPF and inflammatory bowel disease (IBD).[2][3] In a mouse IBD model, GLPG1205 reduced disease activity and neutrophil infiltration.[2]

  • Clinical: In a Phase 2 trial for IPF, GLPG1205 did not demonstrate a significant difference in the decline of forced vital capacity (FVC) compared to placebo.[9] The development for IPF and ulcerative colitis was discontinued due to a lack of efficacy.[1] However, it had a favorable safety and tolerability profile in healthy volunteers.[10][11]

GPR183 Antagonists:

  • Preclinical: GPR183 knockout mice or treatment with a GPR183 antagonist showed reduced macrophage infiltration and inflammatory cytokine production in the lungs of mice infected with influenza or SARS-CoV-2.[7] A novel GPR183 antagonist demonstrated significant efficacy in a mouse model of rheumatoid arthritis, reducing paw swelling, inflammation, and joint damage.[6]

  • Clinical: To date, no GPR183 antagonists have progressed to late-stage clinical trials for inflammatory diseases, but they remain an active area of research.

Conclusion

Both GLPG1205 and GPR183 antagonists represent targeted approaches to modulating inflammatory and immune responses by inhibiting specific G-protein coupled receptors. While GLPG1205 has faced setbacks in clinical development for IPF and ulcerative colitis, the continued investigation into its role in other diseases and the promising preclinical data for GPR183 antagonists highlight the therapeutic potential of targeting these pathways. Further research is necessary to fully elucidate the clinical utility of these compounds. This comparative guide provides a framework for understanding the similarities and differences between targeting GPR84 and GPR183, which may inform future drug development efforts in the field of inflammation and immunology.

References

TUG-2208: A Head-to-Head Comparison with Other GPR84 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of TUG-2208 with other notable G protein-coupled receptor 84 (GPR84) agonists: ZQ-16, 6-OAU, and DL-175. The information is curated to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to this compound and GPR84

This compound is a potent and selective agonist for GPR84, a receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia.[1][2] GPR84 is implicated in inflammatory and immune responses, making it a promising therapeutic target for a variety of diseases.[3][4] GPR84 activation is known to couple to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This activation can also trigger other downstream events, including calcium mobilization and the modulation of phagocytosis.[6][7] this compound has been noted for its favorable physicochemical properties, including low lipophilicity, good solubility, and in vitro permeability and microsomal stability.[1]

Comparative Analysis of GPR84 Agonists

This section provides a head-to-head comparison of this compound with ZQ-16, 6-OAU, and DL-175, focusing on their physicochemical properties and in vitro potency in key functional assays.

Physicochemical Properties

A summary of the key physicochemical properties of the compared compounds is presented in Table 1. These properties are crucial for understanding the druglikeness and potential pharmacokinetic behavior of these molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound C₁₆H₁₂N₂O₃280.28[1]
ZQ-16 C₁₀H₁₆N₂O₂S228.31[8][9][10][11]
6-OAU C₁₂H₂₁N₃O₂239.31[12][13][14]
DL-175 C₁₇H₁₄ClNO₂299.75[15]

Table 1: Physicochemical Properties of GPR84 Agonists. This table summarizes the molecular formula and molecular weight of this compound and its comparators.

In Vitro Potency and Efficacy

The potency of GPR84 agonists is typically assessed through various in vitro functional assays. Table 2 provides a comparative summary of the reported potency (pEC₅₀ or EC₅₀ values) of this compound, ZQ-16, 6-OAU, and DL-175 in calcium mobilization and cAMP inhibition assays. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssayCell LinePotency
This compound Not SpecifiedNot SpecifiedpEC₅₀ = 8.98[1]
ZQ-16 Calcium MobilizationHEK293/Gα16/GPR84EC₅₀ = 0.213 µM[9]
Calcium MobilizationNot SpecifiedEC₅₀ = 0.139 µM[8]
cAMP Accumulation InhibitionHEK293 expressing GPR84EC₅₀ = 0.134 µM[9]
6-OAU Phosphoinositide (PI) AssayHEK293 with Gqi5 chimeraEC₅₀ = 105 nM[12]
[³⁵S]GTPγS BindingSf9 expressing hGPR84-GαiEC₅₀ = 512 nM
DL-175 Not SpecifiedNot SpecifiedEC₅₀ = 33 nM[15]

Table 2: In Vitro Potency of GPR84 Agonists. This table compares the potency of this compound and other GPR84 agonists in key functional assays. pEC₅₀ is the negative logarithm of the EC₅₀ value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental setups used to evaluate these compounds, the following diagrams illustrate the GPR84 signaling pathway and a typical experimental workflow for assessing agonist activity.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 Gi Gi/o Protein GPR84->Gi Activates Phagocytosis Phagocytosis Modulation GPR84->Phagocytosis Influences AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Produces Agonist This compound (or other agonist) Agonist->GPR84 Binds to G_alpha Gαi/o Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits Calcium Ca²⁺ Mobilization G_betagamma->Calcium

Caption: GPR84 Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-GPR84) start->cell_culture compound_prep Compound Preparation (this compound & Comparators) start->compound_prep assay Functional Assay cell_culture->assay compound_prep->assay calcium_assay Calcium Mobilization Assay assay->calcium_assay e.g. camp_assay cAMP Inhibition Assay assay->camp_assay e.g. phagocytosis_assay Phagocytosis Assay assay->phagocytosis_assay e.g. data_acq Data Acquisition (e.g., Fluorescence Reader) calcium_assay->data_acq camp_assay->data_acq phagocytosis_assay->data_acq data_analysis Data Analysis (EC₅₀/pEC₅₀ Determination) data_acq->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end End comparison->end

Caption: Experimental Workflow for GPR84 Agonist Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: HEK293 cells stably expressing human GPR84 and a promiscuous G-protein alpha subunit (e.g., Gα16) are cultured in appropriate media.[7]

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubated to allow for dye uptake.[16]

  • Compound Addition: Test compounds (this compound and comparators) at various concentrations are added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time using a fluorescence plate reader.

  • Data Analysis: The dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of each compound.

cAMP Inhibition Assay

This assay quantifies the ability of a GPR84 agonist to inhibit the production of cyclic AMP.

  • Cell Culture: CHO-K1 cells stably expressing human GPR84 are cultured in a suitable medium.[17]

  • Cell Plating: Cells are seeded into 96-well plates and allowed to attach.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compounds.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated using forskolin to induce cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[17]

  • Data Analysis: The inhibitory effect of the compounds on forskolin-stimulated cAMP production is used to generate dose-response curves and calculate IC₅₀ or EC₅₀ values.

Macrophage Phagocytosis Assay

This assay assesses the effect of GPR84 agonists on the phagocytic activity of macrophages.

  • Macrophage Differentiation: Monocytes (e.g., from bone marrow or a cell line like THP-1) are differentiated into macrophages.[18]

  • Cell Treatment: Differentiated macrophages are treated with the GPR84 agonists at desired concentrations.[17]

  • Phagocytosis Induction: Fluorescently labeled particles (e.g., zymosan, bacteria, or antibody-opsonized cancer cells) are added to the macrophage culture.[6][19]

  • Incubation: The co-culture is incubated to allow for phagocytosis to occur.

  • Quantification: The extent of phagocytosis is quantified by measuring the fluorescence intensity associated with the macrophages using flow cytometry or fluorescence microscopy.[18]

  • Data Analysis: The phagocytic activity in the presence of different agonists is compared to a vehicle control to determine the effect of each compound.

Conclusion

This compound emerges as a potent GPR84 agonist with promising physicochemical properties. When compared to other well-characterized GPR84 agonists such as ZQ-16, 6-OAU, and the biased agonist DL-175, this compound demonstrates high potency. However, the nuances of their pharmacological profiles, including potential biased agonism and effects on different downstream signaling pathways, warrant further investigation in head-to-head studies under standardized conditions. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool compound for their specific studies into the therapeutic potential of targeting GPR84.

References

Safety Operating Guide

Proper Disposal of TUG-2208: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling TUG-2208, a GPR84 agonist, adherence to proper disposal procedures is critical for maintaining laboratory safety and environmental compliance.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive framework for its safe disposal based on general principles of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound and its waste products.

Step-by-Step Disposal Procedures

The proper disposal of this compound will depend on its physical state (solid or in solution) and the nature of the waste (e.g., pure compound, contaminated labware).

1. Solid this compound Waste:

  • Collection: Collect waste this compound powder and any grossly contaminated items (e.g., weighing boats, spatulas) in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

2. This compound Solutions:

  • Aqueous Solutions: Non-halogenated organic solvent solutions containing this compound should be collected in a designated hazardous waste container for organic waste. Do not mix with halogenated solvent waste.

  • Halogenated Solvent Solutions: Solutions of this compound in halogenated solvents (e.g., dichloromethane, chloroform) must be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.

  • Labeling and Storage: As with solid waste, all liquid waste containers must be properly sealed, labeled with their full chemical contents, and stored in a designated satellite accumulation area.

3. Contaminated Labware and Sharps:

  • Glassware and Plasticware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which should be collected as hazardous waste. Disposable plasticware that has come into contact with this compound should be disposed of as solid chemical waste.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste. Do not dispose of these in regular sharps containers intended for biohazardous waste.

4. Empty this compound Containers:

  • Empty containers that held this compound must be managed as hazardous waste. Do not rinse them into the sanitary sewer. The empty, sealed container should be placed in a designated hazardous waste collection area.

Quantitative Data Summary

The following table summarizes key chemical properties of this compound.

PropertyValue
Molecular Formula C₁₆H₁₂N₂O
Molecular Weight 280.28 g/mol
Appearance White to off-white solid
Storage Temperature (Stock Solution) -20°C for 1 month or -80°C for 6 months[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

TUG2208_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Segregate and Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Place in Hazardous Sharps Container sharps_waste->collect_sharps collect_empty Treat as Hazardous Waste empty_container->collect_empty store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store collect_empty->store dispose Arrange for Pickup by EHS or Licensed Waste Disposal Contractor store->dispose

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling TUG-2208

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with TUG-2208, a GPR84 agonist, adherence to strict safety protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. A summary of the recommended PPE is provided in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shields
Hand Protection GlovesChemical-resistant (e.g., nitrile rubber)
Body Protection Laboratory CoatStandard, full-length
Respiratory Protection Dust Mask or RespiratorUse in well-ventilated areas. If dust is generated, a NIOSH-approved respirator is recommended.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent exposure and ensure experimental integrity. The following procedure outlines the key steps from receiving to storage.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product name on the label matches the order.

  • Preparation and Weighing: Conduct all weighing and solution preparation in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Dissolution: If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Use in Experiments: When using this compound in experimental protocols, ensure that all procedures are conducted in a controlled environment. Avoid direct contact with skin and eyes.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

TUG2208_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive and Inspect Prep Prepare and Weigh in Fume Hood Receive->Prep Dissolve Dissolve Prep->Dissolve Experiment Use in Experiment Dissolve->Experiment Collect Collect Waste Experiment->Collect Dispose Dispose via EHS Collect->Dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.